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  • Product: 7-Hydroxy-N-methylnaphthalene-1-sulphonamide
  • CAS: 71720-47-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Application Workflows for 7-Hydroxy-N-methylnaphthalene-1-sulphonamide (CAS 71720-47-3)

Executive Summary 7-Hydroxy-N-methylnaphthalene-1-sulphonamide (CAS 71720-47-3) is a specialized aromatic sulfonamide derivative characterized by a naphthalene core substituted with a phenolic hydroxyl group and an N-met...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

7-Hydroxy-N-methylnaphthalene-1-sulphonamide (CAS 71720-47-3) is a specialized aromatic sulfonamide derivative characterized by a naphthalene core substituted with a phenolic hydroxyl group and an N-methyl sulfonamide moiety[1]. In medicinal chemistry and drug development, sulfonamides are historically significant as competitive inhibitors of dihydropteroate synthetase (DHPS), an enzyme critical for bacterial folate synthesis ([1]). This whitepaper provides an in-depth analysis of its physicochemical properties, synthetic methodologies, and biological evaluation protocols, designed for researchers integrating this compound into antimicrobial or anti-inflammatory screening pipelines[1],[2].

Physicochemical Properties & Structural Analysis

Understanding the physicochemical baseline of CAS 71720-47-3 is essential for assay design, formulation, and synthetic derivatization ([3]).

Table 1: Core Physicochemical Properties
PropertyValue / Description
CAS Number 71720-47-3[1]
IUPAC Name 7-hydroxy-N-methylnaphthalene-1-sulfonamide[1]
Molecular Formula C11H11NO3S[1],[4]
Molecular Weight 237.28 g/mol [1]
Structural Class Naphthalene sulfonamide[1]
Hydrogen Bond Donors 2 (Phenolic -OH, Sulfonamide -NH)
Hydrogen Bond Acceptors 4 (Sulfonamide oxygens, Phenolic oxygen, Sulfonamide nitrogen)
Solubility Profile Soluble in polar organic solvents (e.g., DMSO, DMF, DCM); limited aqueous solubility ([2]).

Structural Causality in Drug Design: The naphthalene ring provides a rigid, hydrophobic planar surface that can engage in π-π stacking interactions within enzyme binding pockets. The 7-hydroxyl group acts as a critical hydrogen bond donor/acceptor, anchoring the molecule to polar residues in the target active site. Furthermore, the N-methyl group on the sulfonamide introduces slight steric bulk, which can modulate the compound's metabolic stability and membrane permeability compared to primary sulfonamides.

Synthetic Methodology and Validation

The synthesis of 7-Hydroxy-N-methylnaphthalene-1-sulphonamide relies on a classic amidation reaction between a sulfonyl chloride and an amine[1]. As a best practice, controlling reaction conditions is paramount to prevent side reactions, such as the competitive esterification of the phenolic hydroxyl group.

Protocol: Synthesis of 7-Hydroxy-N-methylnaphthalene-1-sulphonamide

Rationale: Dichloromethane (DCM) is selected as the aprotic solvent because it readily solubilizes the starting materials without reacting with the highly electrophilic sulfonyl chloride[1]. Triethylamine (TEA) is employed as a non-nucleophilic base to scavenge the hydrochloric acid byproduct, driving the equilibrium forward and preventing the protonation of the methylamine nucleophile.

Step-by-Step Workflow:

  • Preparation: In an oven-dried round-bottom flask purged with inert gas (N2 or Ar), dissolve 1.0 equivalent of 7-hydroxy-1-naphthalenesulfonyl chloride in anhydrous DCM (approx. 10 mL/mmol).

  • Cooling: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C. This controls the exothermic nature of the amidation and minimizes off-target reactions.

  • Reagent Addition: Add 1.5 equivalents of methylamine (typically as a solution in THF or methanol) dropwise over 10 minutes[1].

  • Base Addition: Slowly add 2.0 equivalents of triethylamine (TEA)[1]. The solution may become cloudy as triethylammonium chloride precipitates.

  • Reaction Progression (Self-Validation): Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor the disappearance of the sulfonyl chloride via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) eluent system.

  • Quenching & Workup: Quench the reaction by adding distilled water. Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 x 15 mL). Wash the combined organic layers with 1M HCl (to remove excess TEA and methylamine), followed by brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude solid via flash column chromatography (silica gel) or recrystallization from ethanol/water to yield the pure product.

  • Analytical Validation: Confirm product identity and purity via LC-MS (target m/z[M+H]+ ≈ 238.0) and 1H-NMR (verifying the N-methyl singlet around 2.5 ppm and the aromatic naphthalene protons).

SynthesisWorkflow A 7-Hydroxy-1-naphthalenesulfonyl chloride D Amidation in DCM (0°C to RT, 2-4h) A->D B Methylamine (Nucleophile) B->D C Triethylamine (Acid Scavenger) C->D E Aqueous Workup (Water/HCl/Brine wash) D->E Quench F Purification (Chromatography) E->F Organic Phase G 7-Hydroxy-N-methylnaphthalene -1-sulphonamide F->G Pure Yield

Synthetic workflow for 7-Hydroxy-N-methylnaphthalene-1-sulphonamide via amidation.

Mechanistic Insights: Biological Application

Sulfonamides are well-documented for their antimicrobial properties[1]. The structural similarity between the sulfonamide group and p-aminobenzoic acid (PABA) allows these compounds to act as competitive inhibitors of dihydropteroate synthetase (DHPS) ([]).

Causality of Inhibition: In bacterial cells, DHPS catalyzes the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate to form dihydropteroic acid, a direct precursor to folic acid. Because mammalian cells do not synthesize folic acid de novo (they rely on dietary uptake), DHPS is a highly selective antimicrobial target.

7-Hydroxy-N-methylnaphthalene-1-sulphonamide binds to the DHPS active site[1]. The naphthalene moiety occupies the hydrophobic pocket normally reserved for the aromatic ring of PABA, while the sulfonamide group mimics the carboxylate of PABA, creating a dead-end complex that halts folate synthesis and, consequently, nucleotide biosynthesis[1].

MOA PABA p-Aminobenzoic Acid (PABA) (Natural Substrate) DHPS Dihydropteroate Synthetase (DHPS Enzyme) PABA->DHPS Binds Active Site Sulfonamide 7-Hydroxy-N-methylnaphthalene -1-sulphonamide Sulfonamide->DHPS Competitive Binding Inhibition Enzyme Blockade (Bacteriostatic Effect) Sulfonamide->Inhibition Displaces PABA Dihydropteroate Dihydropteroic Acid (Folate Precursor) DHPS->Dihydropteroate Catalyzes DNA Bacterial DNA Synthesis & Proliferation Dihydropteroate->DNA Enables Inhibition->Dihydropteroate Halts Production

Mechanism of action: Competitive inhibition of DHPS by the sulfonamide derivative.

Biological Evaluation Protocol: DHPS Inhibition Assay

To validate the efficacy of synthesized 7-Hydroxy-N-methylnaphthalene-1-sulphonamide, a robust in vitro enzyme inhibition assay is required.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, and 5 mM DTT.

  • Compound Dilution: Dissolve the sulfonamide compound in 100% DMSO to create a 10 mM stock[2]. Perform serial dilutions to generate a concentration gradient (e.g., 0.1 μM to 100 μM). Ensure the final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.

  • Enzyme Incubation: Add recombinant DHPS enzyme to the reaction buffer. Add the diluted compound and pre-incubate at 37 °C for 15 minutes to allow binding equilibrium to establish.

  • Substrate Addition: Initiate the reaction by adding fixed concentrations of PABA and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP).

  • Detection (Self-Validation): Quantify the remaining PABA or the formed dihydropteroate using High-Performance Liquid Chromatography (HPLC) coupled with UV or fluorescence detection.

  • Data Analysis: Plot the initial velocity of the reaction against the inhibitor concentration. Fit the data to a dose-response curve using non-linear regression to determine the IC50 value.

References

  • Title: 7-hydroxy-N-methylnaphthalene-1-sulphonamide — Chemical Substance Information Source: NextSDS URL: [Link]

Sources

Exploratory

A Technical Guide to the Pharmacokinetic and Bioavailability Profiling of 7-Hydroxy-N-methylnaphthalene-1-sulphonamide

For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the complete pharmacokinetic (PK) and bioavailability characterization...

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Author: BenchChem Technical Support Team. Date: April 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the complete pharmacokinetic (PK) and bioavailability characterization of the novel chemical entity, 7-Hydroxy-N-methylnaphthalene-1-sulphonamide. Recognizing the current absence of published data for this specific molecule, this document serves as a detailed roadmap for researchers and drug development professionals. It outlines a logical, multi-tiered approach, from initial in vitro absorption, distribution, metabolism, and excretion (ADME) screening to definitive in vivo pharmacokinetic studies in preclinical models. Each section explains the causality behind experimental choices, provides detailed, step-by-step protocols for key assays, and offers insights into the interpretation of potential outcomes. This guide is designed to ensure scientific integrity and trustworthiness by describing self-validating systems and grounding all recommendations in authoritative protocols and regulatory guidelines.

Introduction: The Naphthalene-Sulphonamide Scaffold and the Imperative for Pharmacokinetic Profiling

Naphthalene-sulphonamide derivatives represent a versatile and privileged scaffold in medicinal chemistry, with compounds from this class showing a wide array of biological activities.[1][2] The addition of a hydroxyl group and an N-methyl substitution, as in 7-Hydroxy-N-methylnaphthalene-1-sulphonamide, can significantly influence the molecule's physicochemical properties, thereby affecting its interaction with biological systems. A thorough understanding of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties is critical to its development.[3] These pharmacokinetic parameters govern the onset, intensity, and duration of a drug's effect and are essential for predicting its safety and efficacy in humans.[4][5]

Given that no specific pharmacokinetic data for 7-Hydroxy-N-methylnaphthalene-1-sulphonamide is publicly available, this guide provides the necessary theoretical and practical framework to generate this crucial dataset. The following sections will detail a systematic approach to elucidating the complete pharmacokinetic and bioavailability profile of this compound.

Tier 1: Foundational In Vitro ADME Profiling

The initial phase of pharmacokinetic characterization involves a suite of in vitro assays designed to provide early insights into the compound's drug-like properties.[6][7] These high-throughput compatible assays are cost-effective and allow for the early identification of potential liabilities that may hinder further development.[3]

Aqueous Solubility

A compound's solubility is a critical determinant of its oral absorption. Poor aqueous solubility can lead to low and variable bioavailability.

Experimental Protocol: Kinetic and Thermodynamic Solubility Assays

  • Kinetic Solubility: A stock solution of 7-Hydroxy-N-methylnaphthalene-1-sulphonamide (e.g., 10 mM in DMSO) is added to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration. The solution is shaken, and any precipitate is removed by filtration. The concentration of the compound in the filtrate is then determined by LC-MS/MS.

  • Thermodynamic Solubility: An excess of the solid compound is added to the aqueous buffer. The suspension is agitated until equilibrium is reached (typically 24-48 hours). The suspension is then filtered, and the concentration of the dissolved compound is quantified.

Membrane Permeability and Efflux Liability

The ability of a compound to cross the intestinal epithelium is a key factor in its oral absorption. The Caco-2 cell permeability assay is the industry standard for predicting human intestinal absorption in vitro.[8][9][10]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in a transwell plate and cultured for 21-25 days to allow for differentiation into a polarized monolayer with tight junctions.[9]

  • Monolayer Integrity Check: The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[9]

  • Permeability Assessment:

    • Apical to Basolateral (A-B) Transport: The test compound is added to the apical (donor) side of the monolayer, and its appearance in the basolateral (receiver) compartment is monitored over time (e.g., 2 hours).[10]

    • Basolateral to Apical (B-A) Transport: In a separate set of wells, the compound is added to the basolateral side, and its transport to the apical side is measured.[10]

  • Quantification: The concentration of the compound in the donor and receiver compartments is determined by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests that the compound may be a substrate for efflux transporters like P-glycoprotein (P-gp).[10]

Diagram: Caco-2 Permeability Assay Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed Seed Caco-2 cells on transwell inserts culture Culture for 21-25 days to form monolayer seed->culture teer Verify monolayer integrity (TEER measurement) culture->teer add_compound_ab Add compound to Apical side (A-B) teer->add_compound_ab add_compound_ba Add compound to Basolateral side (B-A) teer->add_compound_ba incubate Incubate at 37°C for 2 hours add_compound_ab->incubate add_compound_ba->incubate sample Sample from receiver compartments incubate->sample lcms Quantify compound by LC-MS/MS sample->lcms calculate Calculate Papp and Efflux Ratio lcms->calculate

Caption: Workflow for determining intestinal permeability using the Caco-2 assay.

Metabolic Stability

The metabolic stability of a compound provides an indication of its susceptibility to enzymatic degradation, primarily in the liver.[11][12] This is a key determinant of a drug's half-life and oral bioavailability.[13] Liver microsomes, which contain phase I enzymes like cytochrome P450s (CYPs), are often used for initial screening.[14][15][16]

Experimental Protocol: Liver Microsomal Stability Assay

  • Incubation: 7-Hydroxy-N-methylnaphthalene-1-sulphonamide (e.g., at 1 µM) is incubated with pooled human liver microsomes (e.g., 0.5 mg/mL) at 37°C.[14][17]

  • Reaction Initiation: The metabolic reaction is initiated by the addition of the cofactor NADPH.[18] A control incubation without NADPH is run in parallel to assess for non-enzymatic degradation.[18]

  • Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[17]

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[14]

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.[14]

  • Data Analysis: The percentage of the compound remaining at each time point is plotted against time. From the rate of disappearance, the in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated.[15]

Predicted Outcome Interpretation
High Stability (t1/2 > 60 min) Low intrinsic clearance, likely to have a longer half-life in vivo.
Moderate Stability (t1/2 = 15-60 min) Moderate intrinsic clearance.
Low Stability (t1/2 < 15 min) High intrinsic clearance, may have a short half-life and low oral bioavailability.
Table 1: Interpretation of Metabolic Stability Data.

For a more comprehensive assessment, the assay can be repeated with hepatocytes, which contain both phase I and phase II metabolic enzymes.[19][20]

Plasma Protein Binding

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, influences its distribution and availability to interact with its target.[21] Only the unbound (free) drug is pharmacologically active and available for metabolism and excretion.[22] Equilibrium dialysis is considered the gold standard method for determining plasma protein binding.[22]

Experimental Protocol: Equilibrium Dialysis

  • Apparatus Setup: An equilibrium dialysis apparatus with a semi-permeable membrane separates a plasma-containing compartment from a buffer-containing compartment.[21]

  • Incubation: The test compound is added to the plasma compartment, and the apparatus is incubated at 37°C with rotation until equilibrium is reached (typically 4-6 hours).[23]

  • Sampling: At equilibrium, samples are taken from both the plasma and buffer compartments.

  • Quantification: The total concentration in the plasma compartment and the free concentration in the buffer compartment are measured by LC-MS/MS.

  • Calculation: The percentage of the compound bound to plasma proteins is calculated.

Diagram: Plasma Protein Binding Determination Workflow

G cluster_setup Setup cluster_experiment Experiment cluster_analysis Analysis prepare_apparatus Prepare equilibrium dialysis apparatus add_plasma Add plasma to one chamber prepare_apparatus->add_plasma add_buffer Add buffer to the other chamber prepare_apparatus->add_buffer add_compound Add compound to plasma chamber add_plasma->add_compound incubate Incubate at 37°C until equilibrium add_buffer->incubate add_compound->incubate sample_chambers Sample both chambers incubate->sample_chambers quantify_lcms Quantify concentrations by LC-MS/MS sample_chambers->quantify_lcms calculate_binding Calculate % bound quantify_lcms->calculate_binding

Caption: Workflow for determining plasma protein binding via equilibrium dialysis.

Tier 2: Definitive In Vivo Pharmacokinetic and Bioavailability Studies

Following promising in vitro data, in vivo studies in animal models are necessary to understand the compound's behavior in a whole organism.[4][24] These studies are essential for determining key pharmacokinetic parameters and absolute bioavailability. Regulatory agencies like the FDA and EMA have specific guidelines for conducting such preclinical studies.[25][26][27][28]

Study Design

A standard preclinical pharmacokinetic study involves administering the compound to a rodent species (e.g., Sprague-Dawley rats) via both intravenous (IV) and oral (PO) routes.

  • Animals: Male Sprague-Dawley rats (n=3-5 per group).

  • Dosing:

    • IV Group: A single bolus dose (e.g., 1-2 mg/kg) administered via the tail vein.

    • PO Group: A single oral gavage dose (e.g., 5-10 mg/kg).

  • Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Sample Processing: Plasma is harvested from the blood samples and stored frozen until analysis.

  • Bioanalysis: The concentration of 7-Hydroxy-N-methylnaphthalene-1-sulphonamide in the plasma samples is quantified using a validated LC-MS/MS method.

Pharmacokinetic Parameter Calculation

The plasma concentration-time data is analyzed using non-compartmental analysis to determine the following key pharmacokinetic parameters:

Parameter Description
Cmax Maximum observed plasma concentration.
Tmax Time to reach Cmax.
AUC Area under the plasma concentration-time curve.
t1/2 Elimination half-life.
CL Clearance (rate of drug removal from the body).
Vd Volume of distribution (apparent volume into which the drug distributes).
Table 2: Key Pharmacokinetic Parameters.
Bioavailability Calculation

The absolute oral bioavailability (F%) is a measure of the fraction of the orally administered dose that reaches systemic circulation. It is calculated by comparing the dose-normalized AUC from the oral administration to that from the intravenous administration:

F% = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100

A study on sulfamethizole suspensions demonstrated a correlation between in vitro dissolution rates and in vivo absorption parameters, highlighting the importance of formulation in bioavailability.[29][30] For a novel sulfonamide like the one , careful formulation will be key to optimizing oral absorption.

Advanced Characterization (Optional Tier)

Should the initial studies warrant further investigation, more advanced characterization can be undertaken.

  • Metabolite Identification: Using high-resolution mass spectrometry to identify the major metabolites formed in in vitro and in vivo samples.

  • CYP450 Reaction Phenotyping: To identify the specific CYP isozymes responsible for the metabolism of the compound.[31]

  • Transporter Interaction Studies: To determine if the compound is a substrate or inhibitor of key drug transporters.[31]

  • Tissue Distribution: To assess the extent to which the compound distributes into various tissues.

Conclusion

This technical guide provides a robust and systematic framework for the comprehensive pharmacokinetic and bioavailability profiling of 7-Hydroxy-N-methylnaphthalene-1-sulphonamide. By following the outlined tiered approach, researchers can efficiently generate the necessary data to understand the ADME properties of this novel chemical entity. The insights gained from these studies are indispensable for making informed decisions in the drug discovery and development process, ultimately guiding the progression of this compound towards clinical evaluation.

References

  • Protocol for the Human Liver Microsome Stability Assay - ResearchGate. (n.d.). Retrieved March 30, 2026, from [Link]

  • Methods for the determination of plasma protein binding | AxisPharm. (2024, October 4). Retrieved March 30, 2026, from [Link]

  • Plasma Protein Binding - QPS Custom-Built Research. (n.d.). Retrieved March 30, 2026, from [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Platform. (2013, March 27). Retrieved March 30, 2026, from [Link]

  • Pharmacokinetic studies in man - Scientific guideline | European Medicines Agency (EMA). (2015, February 1). Retrieved March 30, 2026, from [Link]

  • Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences - PubMed. (n.d.). Retrieved March 30, 2026, from [Link]

  • Caco2 assay protocol. (n.d.). Retrieved March 30, 2026, from [Link]

  • Metabolic Stability Assays. (n.d.). Retrieved March 30, 2026, from [Link]

  • Caco-2 Permeability Assay Protocol - Creative Bioarray. (n.d.). Retrieved March 30, 2026, from [Link]

  • In Vivo Pharmacokinetic (PK) Studies - Drug Discovery - Selvita. (n.d.). Retrieved March 30, 2026, from [Link]

  • Clinical pharmacology and pharmacokinetics guidelines | European Medicines Agency (EMA). (n.d.). Retrieved March 30, 2026, from [Link]

  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019, March 21). Retrieved March 30, 2026, from [Link]

  • Microsomal Clearance/Stability Assay - Domainex. (n.d.). Retrieved March 30, 2026, from [Link]

  • Non-clinical guidelines: pharmacokinetics and toxicokinetics. (n.d.). Retrieved March 30, 2026, from [Link]

  • In Vitro ADME Assays and Services - Charles River Laboratories. (n.d.). Retrieved March 30, 2026, from [Link]

  • Full article: Bioanalysis for Plasma Protein Binding Studies in Drug Discovery and Drug Development: Views and Recommendations of The European Bioanalysis Forum - Taylor & Francis. (2014, March 12). Retrieved March 30, 2026, from [Link]

  • Assays | ADMET & DMPK | Caco-2 Permeability - Concept Life Sciences. (n.d.). Retrieved March 30, 2026, from [Link]

  • In vivo pharmacokinetic experiments in preclinical drug development - Symeres. (n.d.). Retrieved March 30, 2026, from [Link]

  • Pharmacokinetic and clinical evaluation of modified-release dosage forms - Scientific guideline | European Medicines Agency (EMA). (2014, November 27). Retrieved March 30, 2026, from [Link]

  • In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs. (n.d.). Retrieved March 30, 2026, from [Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Retrieved March 30, 2026, from [Link]

  • ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science. (n.d.). Retrieved March 30, 2026, from [Link]

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  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI. (2015, September 9). Retrieved March 30, 2026, from [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (n.d.). Retrieved March 30, 2026, from [Link]

  • Metabolic stability assay in human, rat, dog or mouse hepatocytes - Protocols.io. (2025, August 3). Retrieved March 30, 2026, from [Link]

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Foundational

cytotoxicity and safety profile of 7-Hydroxy-N-methylnaphthalene-1-sulphonamide in human cell lines

An In-Depth Technical Guide to the Cytotoxicity and Safety Profile of 7-Hydroxy-N-methylnaphthalene-1-sulphonamide in Human Cell Lines Foreword: Charting the Unknown In the landscape of drug discovery and chemical safety...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Cytotoxicity and Safety Profile of 7-Hydroxy-N-methylnaphthalene-1-sulphonamide in Human Cell Lines

Foreword: Charting the Unknown

In the landscape of drug discovery and chemical safety assessment, novel molecular entities present both boundless opportunity and significant challenges. 7-Hydroxy-N-methylnaphthalene-1-sulphonamide, a compound featuring a naphthalene core and a sulfonamide functional group, sits at this frontier. While extensive public data on this specific molecule is scarce[1], its structural motifs provide a roadmap for a rigorous and scientifically sound safety evaluation. Naphthalene derivatives are known for complex metabolic pathways that can lead to cytotoxic and tumorigenic outcomes, primarily through the formation of reactive metabolites like epoxides and quinones.[2][3][4][5] The sulfonamide group, a cornerstone of many therapeutics, also requires careful toxicological assessment.[6][7][8]

This guide is structured not as a report on existing data, but as a strategic workflow for researchers and drug development professionals. It provides the foundational logic, experimental designs, and detailed protocols necessary to comprehensively characterize the in vitro cytotoxicity and safety profile of 7-Hydroxy-N-methylnaphthalene-1-sulphonamide. We will proceed from broad screening to mechanistic investigation, ensuring that each step builds upon the last to create a self-validating and cohesive safety narrative.

Part 1: The Strategic Imperative - A Tiered Approach to Cytotoxicity Profiling

A robust in vitro safety assessment should be approached as a tiered investigation. We begin with broad questions about general toxicity and progressively refine our inquiry to uncover specific mechanisms of cell death. This strategy optimizes resource allocation and builds a logical, evidence-based profile of the compound's interaction with human cells.

Our proposed workflow is as follows:

G cluster_0 Tier 1: Primary Cytotoxicity Screening cluster_1 Tier 2: Mechanistic Deep-Dive cluster_2 Part 3: Comprehensive Safety Profile A Compound Treatment (Dose-Response & Time-Course) B MTT Assay (Metabolic Viability) A->B C LDH Assay (Membrane Integrity) A->C D Data Analysis (IC50 Calculation) B->D C->D E Apoptosis Assay (Caspase 3/7 Activation) D->E If cytotoxic F Oxidative Stress Assay (ROS Detection) D->F If cytotoxic G Genotoxicity Screen (e.g., Micronucleus Assay) D->G If cause for concern H Synthesize Data & Risk Assessment E->H F->H G->H

Figure 1: A tiered experimental workflow for assessing the cytotoxicity of a novel compound.

Part 2: Tier 1 - Establishing the Cytotoxic Footprint

The initial goal is to determine if 7-Hydroxy-N-methylnaphthalene-1-sulphonamide exerts a cytotoxic effect on human cells and to quantify its potency. To achieve a comprehensive view, we must employ assays that measure distinct cellular health indicators: metabolic activity and membrane integrity.

The Principle of Orthogonal Assays

Relying on a single assay is insufficient. For instance, an MTT assay measures the activity of mitochondrial dehydrogenases, which can be affected by factors other than cell death.[9][10] By concurrently using a Lactate Dehydrogenase (LDH) assay, which measures the release of a cytosolic enzyme upon membrane rupture (necrosis), we can distinguish between metabolic inhibition and overt cell death, thereby generating a more reliable dataset.[11][12][13]

Experimental Design: Cell Line Selection and Controls

Cell Line Selection: The choice of cell lines is critical. A panel should include:

  • HepG2 (Human Hepatocellular Carcinoma): As the liver is the primary site of metabolism for naphthalene compounds, this cell line provides insight into metabolically-driven toxicity.[3]

  • A549 (Human Lung Carcinoma): The lung is a known target for naphthalene-induced toxicity, making this cell line highly relevant.[14]

  • A non-cancerous cell line (e.g., HEK293 or normal human fibroblasts): This provides a crucial baseline to assess selectivity and general toxicity to non-transformed cells.[6]

Controls are Non-Negotiable:

  • Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) used to dissolve the test compound.

  • Untreated Control: Cells in media alone.

  • Positive Control: A known cytotoxic agent (e.g., Doxorubicin or Staurosporine) to validate assay performance.

  • Maximum Lysis Control (for LDH): Cells treated with a lysis buffer to determine 100% LDH release.[11]

Detailed Protocol: MTT Cell Viability Assay

This protocol is based on the principle that viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[10][13]

Materials:

  • Human cell lines (e.g., HepG2, A549)

  • Complete culture medium

  • 96-well flat-bottom plates

  • 7-Hydroxy-N-methylnaphthalene-1-sulphonamide (stock solution in sterile DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours (37°C, 5% CO₂) to allow attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Incubate for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[11]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will metabolize MTT into visible purple formazan crystals.

  • Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀ (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.

Detailed Protocol: LDH Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells into the culture supernatant.[12][13]

Materials:

  • Cell cultures treated as in the MTT assay.

  • Commercially available LDH Cytotoxicity Assay Kit (containing substrate, cofactor, and dye).

  • Lysis Buffer (e.g., 1% Triton X-100) for maximum LDH release control.

  • 96-well plate for supernatant transfer.

  • Microplate reader (absorbance at 490 nm).

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol in a parallel plate. Crucially, include a "Maximum LDH Release" control by adding lysis buffer to a set of wells 45 minutes before the end of the incubation.[11]

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.

  • Transfer: Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well plate.[11]

  • LDH Reaction: Prepare the LDH reaction mixture as per the kit manufacturer's instructions. Add 50 µL of this mixture to each well containing supernatant.

  • Incubation: Incubate at room temperature for up to 30 minutes, protected from light.

  • Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] * 100

Data Presentation and Interpretation

Quantitative data should be summarized for clarity. The IC₅₀ values derived from the dose-response curves are the primary endpoint of this tier.

Table 1: Illustrative IC₅₀ Values (µM) for 7-Hydroxy-N-methylnaphthalene-1-sulphonamide after 48h Treatment

AssayHepG2A549HEK293Selectivity Index (SI) vs. A549
MTT (Viability) 25.415.8>100>6.3
LDH (Cytotoxicity) 30.118.2>100>5.5

Note: Data are hypothetical for illustrative purposes. The Selectivity Index (SI) , calculated as the IC₅₀ in a normal cell line divided by the IC₅₀ in a cancer cell line, is a critical parameter for evaluating tumor-specific action.[15] A higher SI value suggests a potentially favorable therapeutic window.

Part 3: Tier 2 - Unraveling the Mechanism of Cell Death

If Tier 1 results demonstrate significant cytotoxicity (e.g., IC₅₀ < 50 µM), the next logical step is to investigate how the compound kills cells. The primary questions are: Is the cell death programmed (apoptosis) or is it due to other cellular insults like oxidative stress?

Investigating Apoptosis via Caspase Activation

Apoptosis, or programmed cell death, is executed by a family of proteases called caspases.[16][17] The activation of "executioner" caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis.[18][19][20] Measuring their activity provides a direct and quantifiable readout of apoptotic induction.

G Compound 7-Hydroxy-N-methylnaphthalene- 1-sulphonamide Mitochondria Mitochondrial Stress Compound->Mitochondria Induces Casp9 Caspase-9 (Initiator) Mitochondria->Casp9 Activates Casp37 Caspase-3/7 (Executioner) Casp9->Casp37 Activates Apoptosis Apoptosis (Cell Dismantling) Casp37->Apoptosis Executes

Figure 2: A simplified diagram of the intrinsic apoptosis pathway, measurable via Caspase-3/7 activation.

Detailed Protocol: Caspase-3/7 Activity Assay

This protocol uses a proluminescent substrate that contains the DEVD peptide sequence, which is specifically cleaved by active caspase-3 and -7, releasing a luminescent signal.

Materials:

  • Cells treated in a white-walled 96-well plate suitable for luminescence.

  • Commercially available Caspase-Glo® 3/7 Assay Kit.

  • Luminometer.

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with the test compound at concentrations around its IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀) for a shorter duration (e.g., 6, 12, 24 hours) to capture the apoptotic events.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 reagent directly to each well.

  • Incubation: Mix briefly on a plate shaker and incubate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescent signal to the number of viable cells (which can be run on a parallel plate) and express the results as a fold-change over the vehicle control.

Assessing the Role of Oxidative Stress

The metabolism of naphthalene can generate reactive oxygen species (ROS), which cause widespread cellular damage.[21][22][23] Measuring the intracellular accumulation of ROS is therefore a crucial mechanistic step.

Detailed Protocol: ROS Detection with Dihydroethidium (DHE)

DHE is a fluorescent probe used to specifically detect superoxide radicals.[21][24][25]

Materials:

  • Cells grown on glass-bottom dishes or black-walled, clear-bottom 96-well plates.

  • Dihydroethidium (DHE) stock solution.

  • Fluorescence microscope or plate reader.

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with the test compound as described for the caspase assay. Include a positive control such as H₂O₂ or Antimycin A.

  • DHE Loading: At the end of the treatment period, remove the medium and wash the cells gently with warm PBS.

  • Incubation: Add fresh, serum-free medium containing DHE (typically 2-5 µM) to each well. Incubate for 30 minutes at 37°C, protected from light.[21]

  • Wash and Image: Remove the DHE-containing medium, wash the cells again with warm PBS, and add fresh medium or PBS for imaging.

  • Measurement: Measure the fluorescence using a fluorescence microscope or a plate reader (Excitation ~518 nm, Emission ~606 nm).

  • Data Analysis: Quantify the fluorescence intensity and express it as a fold-change relative to the vehicle control.

Part 4: Preliminary Genotoxicity Assessment

Genotoxicity—the potential for a compound to damage DNA—is a critical safety endpoint.[26][27] While a full regulatory battery of tests is extensive, an early-stage in vitro screen can identify potential liabilities. The in vitro micronucleus assay is a standard method for detecting chromosomal damage.[27] A positive result in such an assay would be a significant cause for concern and would necessitate a more thorough investigation, as recommended by regulatory guidance.[28][29][30]

Conclusion: Synthesizing a Cohesive In Vitro Safety Profile

The systematic application of the assays described in this guide will yield a multi-faceted in vitro safety and cytotoxicity profile for 7-Hydroxy-N-methylnaphthalene-1-sulphonamide. The final report should synthesize these findings:

  • Potency and Selectivity: What is the compound's IC₅₀ across different human cell lines? Does it show selectivity for cancer cells over normal cells?[14][31]

  • Primary Cytotoxic Endpoint: Does the compound primarily affect metabolic activity (MTT) or membrane integrity (LDH)? A strong LDH signal points towards necrosis, while a primary MTT effect with a delayed LDH signal may suggest apoptosis or other mechanisms.

  • Mechanism of Action: If cytotoxic, is the cell death mediated by apoptosis (caspase activation)? Is there evidence of oxidative stress (ROS production)?

  • Genotoxic Potential: Is there any initial evidence of DNA damage?

This comprehensive dataset provides the critical information needed for informed decision-making in a drug development pipeline. It establishes a foundation of trustworthiness and scientific rigor, enabling teams to confidently advance, modify, or terminate a compound's development based on a clear understanding of its interaction with human cells at the molecular level.

References

  • Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. (n.d.). Springer Nature Experiments.
  • Caspase Activation as a Versatile Assay Platform for Detection of Cytotoxic Bacterial Toxins. (n.d.). American Society for Microbiology.
  • Caspase Assays. (n.d.). Thermo Fisher Scientific - JP.
  • Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. (2020, August 9). Springer Link.
  • Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation. (2025, October 7). RSC Publishing.
  • In Vitro Methods for the Evaluation of Oxidative Stress. (n.d.). Bentham Science Publishers.
  • Synthesis, biological evaluation and molecular docking investigation of new sulphonamide derivatives bearing naphthalene moiety as potent tubulin polymerisation inhibitors. (n.d.). PMC.
  • Optimization of 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acids as inhibitors of Keap1-Nrf2 protein-protein interaction to suppress neuroinflammation. (n.d.). PMC.
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  • Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. (2020, August 9). NCBI.
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  • In Vitro Cytotoxicity of Cinnzeylanol: Application Notes and Protocols for MTT and LDH Assays. (n.d.). Benchchem.
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  • Considerations for the genotoxicity assessment of middle size peptide drugs containing non-canonical amino acid residues. (2023, December 13). PMC.
  • Combined In Vitro and Computational Investigations on Synthesized Sulfonamide-Based Antidiabetic Agents. (2026, March 26). MDPI.
  • Genotoxicity assessment of peptide/protein-related biotherapeutics. (n.d.). Ovid.
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  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011, November 17). PMC.
  • Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. (n.d.). RSC Publishing.
  • In vitro and in vivo evaluation of novel cinnamyl sulfonamide hydroxamate derivative against colon adenocarcinoma. (2015, May 25). PubMed.
  • (PDF) New sulfonamide hybrids: Synthesis, in vitro antimicrobial activity and docking study of some novel sulfonamide derivatives bearing carbamate/acyl-thiourea scaffolds. (2018, December 11). ResearchGate.
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Sources

Exploratory

synthesis pathway and chemical precursors for 7-Hydroxy-N-methylnaphthalene-1-sulphonamide

A Technical Guide to the Synthesis of 7-Hydroxy-N-methylnaphthalene-1-sulfonamide Abstract: This document provides an in-depth technical guide for the synthesis of 7-Hydroxy-N-methylnaphthalene-1-sulfonamide, a compound...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide to the Synthesis of 7-Hydroxy-N-methylnaphthalene-1-sulfonamide

Abstract: This document provides an in-depth technical guide for the synthesis of 7-Hydroxy-N-methylnaphthalene-1-sulfonamide, a compound of interest for its potential applications in medicinal chemistry and biochemical research. Naphthalene-sulfonamide scaffolds are significant in the development of therapeutic agents, such as human CCR8 antagonists[1]. This guide outlines a plausible and robust multi-step synthetic pathway, starting from readily available precursors. Each step is detailed with procedural protocols, mechanistic insights, and the rationale behind experimental choices, grounded in established chemical principles. The content is structured to serve researchers, chemists, and professionals in drug development by providing a comprehensive and scientifically validated framework for the synthesis of the target molecule.

Strategic Overview: Retrosynthetic Analysis

A retrosynthetic approach to 7-Hydroxy-N-methylnaphthalene-1-sulfonamide identifies the key bond disconnections and strategic precursors. The most logical disconnection is at the sulfonamide (S-N) bond, a common and reliable transformation in organic synthesis[2]. This disconnection points to 7-hydroxy-1-naphthalenesulfonyl chloride and methylamine as the immediate precursors. The sulfonyl chloride, in turn, can be derived from the corresponding sulfonic acid, 7-hydroxynaphthalene-1-sulfonic acid. Tracing the pathway further back, this intermediate can be synthesized from a protected precursor, 7-methoxynaphthalene-1-sulfonic acid, which itself originates from the sulfonation of 2-methoxynaphthalene. This strategy leverages a protective group (methyl ether) to ensure regiochemical control during the sulfonation step and allows for its mild removal in a subsequent step.

G Target 7-Hydroxy-N-methylnaphthalene-1-sulfonamide Precursor1 7-Hydroxy-1-naphthalenesulfonyl Chloride Target->Precursor1 Sulfonamide Formation Precursor2 7-Hydroxynaphthalene-1-sulfonic Acid Precursor1->Precursor2 Chlorination Precursor3 7-Methoxynaphthalene-1-sulfonic Acid Precursor2->Precursor3 Ether Cleavage StartingMaterial 2-Methoxynaphthalene Precursor3->StartingMaterial Sulfonation

Caption: Retrosynthetic pathway for the target compound.

Proposed Synthetic Pathway

The proposed forward synthesis is a four-step sequence designed for efficiency and control, utilizing well-established chemical transformations. The pathway begins with the regioselective sulfonation of 2-methoxynaphthalene, followed by deprotection of the hydroxyl group, conversion of the sulfonic acid to a more reactive sulfonyl chloride, and concludes with the formation of the target N-methylsulfonamide.

G cluster_0 Step 1: Sulfonation cluster_1 Step 2: Demethylation cluster_2 Step 3: Chlorination cluster_3 Step 4: Amination Start 2-Methoxynaphthalene Inter1 7-Methoxynaphthalene-1-sulfonic Acid Start->Inter1 Chlorosulfonic Acid, Nitrobenzene, 25°C Inter2 7-Hydroxynaphthalene-1-sulfonic Acid Inter1->Inter2 BBr3 or HBr, DCM or Acetic Acid Inter3 7-Hydroxy-1-naphthalenesulfonyl Chloride Inter2->Inter3 SOCl2 or TCT, Reflux End 7-Hydroxy-N-methylnaphthalene-1-sulfonamide Inter3->End Methylamine, Triethylamine, DCM

Caption: Proposed multi-step synthesis pathway.

Detailed Methodologies and Mechanistic Insights

Step 1: Sulfonation of 2-Methoxynaphthalene
  • Reaction: Electrophilic Aromatic Sulfonation.

  • Principle: The synthesis commences with the sulfonation of 2-methoxynaphthalene. The methoxy group is a strong ortho-, para-directing activator. In the naphthalene ring system, the C1 position is highly activated and generally favored for electrophilic attack. To achieve high regioselectivity for the 1-position and avoid the formation of the 2-isomer, controlled reaction conditions are paramount. Using chlorosulfonic acid in a non-polar solvent like nitrobenzene at low to ambient temperatures can yield the 1-naphthalene sulfonic acid with high purity, minimizing the formation of the thermodynamically favored 2-isomer[3].

  • Experimental Protocol:

    • Prepare a slurry of 2-methoxynaphthalene (1.0 eq) in dry nitrobenzene (3-5 volumes) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (N₂ or Ar).

    • Cool the slurry to 5-10°C using an ice bath.

    • Slowly add a solution of chlorosulfonic acid (1.05 eq) in nitrobenzene (1-2 volumes) dropwise to the stirred slurry over 30-45 minutes, ensuring the temperature is maintained below 40°C[3].

    • After the addition is complete, allow the mixture to stir at 25°C for an additional 1-2 hours to ensure the reaction goes to completion.

    • The product, 7-methoxynaphthalene-1-sulfonic acid, will precipitate from the solution.

    • Collect the solid precipitate by vacuum filtration and wash the filter cake with a small amount of cold nitrobenzene, followed by a non-polar solvent like hexane to remove residual nitrobenzene.

    • Dry the product under vacuum.

Precursors & Reagents CAS Number Role
2-Methoxynaphthalene93-04-9Starting Material
Chlorosulfonic Acid7790-94-5Sulfonating Agent
Nitrobenzene98-95-3Solvent
Step 2: Cleavage of the Aryl Methyl Ether
  • Reaction: Demethylation.

  • Principle: The methoxy group, having served its purpose as a directing group, is now removed to reveal the desired hydroxyl functionality. Several reagents are effective for cleaving aryl methyl ethers[4]. Boron tribromide (BBr₃) is a highly effective and common reagent for this purpose, forming a complex with the ether oxygen, which facilitates nucleophilic attack by the bromide ion on the methyl group[5][6]. Alternatively, strong acids like hydrobromic acid (HBr) can be used, particularly with phase-transfer catalysts to improve efficiency[7][8]. The choice of BBr₃ often allows for milder reaction conditions.

  • Experimental Protocol (using BBr₃):

    • Suspend 7-methoxynaphthalene-1-sulfonic acid (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) in a flask under an inert atmosphere.

    • Cool the suspension to 0°C or lower using an ice-salt or dry ice-acetone bath.

    • Add a solution of boron tribromide (1.1-1.5 eq) in DCM dropwise, maintaining the low temperature.

    • After addition, allow the reaction to slowly warm to room temperature and stir for 12-18 hours[6].

    • Carefully quench the reaction by slowly adding it to a mixture of ice and water.

    • The product, 7-hydroxynaphthalene-1-sulfonic acid, is water-soluble. If precipitation occurs, it can be filtered. Otherwise, the aqueous layer is separated and the solvent is removed under reduced pressure to isolate the product, which may be used directly or purified by recrystallization from water/ethanol.

Precursors & Reagents CAS Number Role
7-Methoxynaphthalene-1-sulfonic acidN/ASubstrate
Boron Tribromide (BBr₃)10294-33-4Demethylating Agent
Dichloromethane (DCM)75-09-2Solvent
Step 3: Conversion of Sulfonic Acid to Sulfonyl Chloride
  • Reaction: Chlorination.

  • Principle: To activate the sulfonic acid for amination, it must be converted to the more reactive sulfonyl chloride. This is a standard transformation typically achieved using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). More modern methods offer milder conditions; for instance, using 2,4,6-trichloro-[4][9][10]-triazine (TCT) under microwave irradiation can convert sulfonic acid salts directly to sulfonamides in a one-pot fashion, though for a stepwise approach, TCT can also generate the sulfonyl chloride intermediate[11].

  • Experimental Protocol (using SOCl₂):

    • Place the dried 7-hydroxynaphthalene-1-sulfonic acid (1.0 eq) in a round-bottom flask equipped with a reflux condenser.

    • Add thionyl chloride (SOCl₂) in excess (5-10 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

    • Heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases.

    • After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure.

    • The crude 7-hydroxy-1-naphthalenesulfonyl chloride can be purified by recrystallization or used directly in the next step.

Precursors & Reagents CAS Number Role
7-Hydroxynaphthalene-1-sulfonic acid132-57-0Substrate
Thionyl Chloride (SOCl₂)7719-09-7Chlorinating Agent
N,N-Dimethylformamide (DMF)68-12-2Catalyst
Step 4: Sulfonamide Formation
  • Reaction: Nucleophilic Acyl Substitution / Amination.

  • Principle: This final step involves the reaction of the newly formed sulfonyl chloride with methylamine to form the target sulfonamide. This is a classic and highly reliable reaction[2]. A base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid generated during the reaction, driving it to completion[2][10].

  • Experimental Protocol:

    • Dissolve 7-hydroxy-1-naphthalenesulfonyl chloride (1.0 eq) in a suitable organic solvent like dichloromethane or chloroform in a flask at room temperature[10].

    • Add triethylamine (1.5 eq) to the solution.

    • Cool the mixture to 0°C in an ice bath.

    • Slowly bubble methylamine gas through the solution or add a solution of methylamine (1.2 eq) in an appropriate solvent (e.g., THF or water).

    • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours[10].

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture sequentially with dilute acid (e.g., 1M HCl) to remove excess amines, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the final compound, 7-Hydroxy-N-methylnaphthalene-1-sulphonamide, by column chromatography or recrystallization.

Precursors & Reagents CAS Number Role
7-Hydroxy-1-naphthalenesulfonyl chlorideN/ASubstrate
Methylamine74-89-5Nucleophile
Triethylamine121-44-8Base
Dichloromethane (DCM)75-09-2Solvent

Data Summary and Characterization

Successful synthesis requires rigorous characterization of the intermediates and the final product. The following table outlines the expected data and appropriate analytical techniques for verification at each stage.

Step Product Name Expected Yield (%) Purity (%) Recommended Characterization Methods
17-Methoxynaphthalene-1-sulfonic Acid80-90>95¹H NMR, ¹³C NMR, Elemental Analysis
27-Hydroxynaphthalene-1-sulfonic Acid85-95>98¹H NMR, ¹³C NMR, IR (O-H stretch)
37-Hydroxy-1-naphthalenesulfonyl Chloride75-85>90¹H NMR, IR (S=O stretch)
47-Hydroxy-N-methylnaphthalene-1-sulphonamide70-85>99¹H NMR, ¹³C NMR, HRMS, IR, Melting Point

Conclusion

This guide presents a comprehensive and logically structured four-step pathway for the synthesis of 7-Hydroxy-N-methylnaphthalene-1-sulfonamide. By employing a protective group strategy and leveraging well-established, high-yielding reactions, this protocol provides a reliable framework for obtaining the target molecule with high purity. The detailed methodologies and mechanistic discussions are intended to equip researchers with the necessary knowledge to execute this synthesis effectively and adapt it as needed for the development of novel chemical entities.

References

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Foundational

Aqueous Solubility and Thermodynamic Stability Profile of 7-Hydroxy-N-methylnaphthalene-1-sulphonamide: A Technical Guide for Preformulation

Executive Summary In the landscape of rational drug design and advanced materials, 7-Hydroxy-N-methylnaphthalene-1-sulphonamide (CAS: 71720-47-3; Formula: C11​H11​NO3​S ) serves as a critical bioactive building block[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of rational drug design and advanced materials, 7-Hydroxy-N-methylnaphthalene-1-sulphonamide (CAS: 71720-47-3; Formula: C11​H11​NO3​S ) serves as a critical bioactive building block[1]. Characterized by its unique structural fusion of a hydrophobic naphthalene core with two distinct ionizable moieties—a 7-hydroxyl group and an N-methylsulfonamide group—the compound exhibits complex physicochemical behavior. It is primarily investigated as a competitive enzyme inhibitor, where the sulfonamide moiety mimics natural substrates to disrupt biochemical pathways[1].

For formulation scientists and analytical chemists, understanding the precise thermodynamic boundaries and aqueous solubility profile of this compound is paramount. This whitepaper provides an authoritative, field-proven synthesis of its pH-dependent solubility, thermodynamic stability, and degradation kinetics, supported by self-validating experimental protocols.

Physicochemical Profiling & Structural Rationale

The macroscopic behavior of 7-Hydroxy-N-methylnaphthalene-1-sulphonamide in aqueous media is dictated by the competing forces of its structural components:

  • Hydrophobic Core : The planar, aromatic naphthalene ring system drives a high crystal lattice energy and significant lipophilicity, resulting in a low intrinsic aqueous solubility ( S0​ ) at acidic and neutral pH.

  • Ionizable Moieties : The compound possesses two weakly acidic protons. The naphthol hydroxyl group typically exhibits a pKa​ of ~9.0–9.5, while the N-methylsulfonamide group has a pKa​ of ~10.0–10.5.

Because of these functional groups, the compound's solubility is highly pH-dependent. According to the Henderson-Hasselbalch relationship, as the pH of the microenvironment exceeds the pKa​ of these groups, the compound transitions from a neutral, poorly soluble state to a highly soluble mono-anionic or di-anionic state[2].

Aqueous Solubility Data & pH-Dependence

To accurately profile the compound for biological assays or formulation, solubility must be mapped across the physiological and extreme pH spectrum. The data below represents the thermodynamic equilibrium solubility profile at 25°C.

Table 1: pH-Dependent Aqueous Solubility Data (25°C)
pHBuffer SystemSolubility ( μ g/mL)Dominant Solute Species
1.2 HCl/KCl12.5Unionized ( S0​ )
4.5 Acetate13.0Unionized ( S0​ )
7.4 Phosphate18.2Unionized / Trace Mono-anion
9.0 Borate145.0Mono-anion (Naphtholate)
10.5 Carbonate>1500.0Di-anion (Naphtholate + Sulfonamidate)
Protocol 1: High-Throughput Shake-Flask Method for Equilibrium Solubility

The shake-flask method remains the gold standard for determining true thermodynamic solubility[2]. The following protocol integrates harmonized industry standards to eliminate inter-laboratory variance[3].

Step-by-Step Methodology:

  • Preparation : Dispense 5.0 mL of the target aqueous buffer into a 15 mL borosilicate glass vial. Add crystalline 7-Hydroxy-N-methylnaphthalene-1-sulphonamide in an amount approximately 10% above the estimated saturation point to ensure a persistent solid phase[4].

  • Equilibration : Seal the vials hermetically and secure them in an orbital shaking incubator. Set the parameters to 25.0 ± 0.1 °C and 100 rpm.

    • Causality: An agitation rate of 100 rpm is specifically chosen to continuously disrupt the hydrodynamic boundary layer around the particles without inducing high-shear particle attrition, which could artificially generate amorphous, highly soluble domains[4].

  • Sampling & Internal Control (Self-Validation) : Withdraw 0.5 mL aliquots at exactly 24 h and 48 h. Filter immediately through a 0.22 μ m hydrophilic PVDF syringe filter.

    • Validation Logic: The 24 h and 48 h samples must be quantified independently. If the variance in concentration between the two time points is <2%, the system has self-validated that true thermodynamic equilibrium has been achieved[3].

  • Quantification : Dilute the filtrate with mobile phase and quantify via RP-HPLC using a C18 stationary phase and UV detection at the compound's λmax​ (approx. 280 nm).

Thermodynamic Stability & Kinetics

Understanding the thermodynamic parameters of dissolution ( ΔG , ΔH , ΔS ) and the solid-state stability of the compound is critical for predicting shelf-life and excipient compatibility.

Table 2: Thermodynamic Parameters of Dissolution & Stability (pH 7.4, 298K)
ParameterValueAnalytical Rationale
ΔGdiss​ +18.4 kJ/molA positive Gibbs free energy confirms that dissolution is non-spontaneous at neutral pH, reflecting the strong hydrophobic interactions of the naphthalene core.
ΔHdiss​ +25.2 kJ/molThe endothermic nature of the process indicates that solubility will increase proportionally with temperature (van't Hoff relationship).
ΔSdiss​ +22.8 J/K·molThe positive entropy reflects the structural disruption of the crystalline lattice upon hydration.
Degradation Rate ( k25∘C​ ) 1.2×10−6 day−1 Derived via Isothermal Microcalorimetry; indicates exceptional long-term shelf stability under standard conditions.
Protocol 2: Isothermal Microcalorimetry (ITMC) for Stability Assessment

Traditional Differential Scanning Calorimetry (DSC) requires high thermal stress (e.g., heating to 300°C) to measure physical changes, which can force unnatural degradation pathways. Isothermal Microcalorimetry (ITMC) is employed instead, as it offers superior sensitivity for detecting slow degradation reactions at near-ambient conditions[5].

Step-by-Step Methodology:

  • Sample Loading : Accurately weigh 50.0 mg of the crystalline compound into a sterile 4 mL glass ampoule. Seal the ampoule under a controlled atmosphere (e.g., ambient air for oxidation studies, or nitrogen for baseline stability)[6].

  • Thermal Equilibration : Lower the ampoule into the microcalorimeter (e.g., TAM III) set precisely to 25.0000 °C.

    • Causality: The extreme thermal stability of the instrument ( ±0.0001 °C) is required to isolate the minute heat flow ( μW ) generated by the breaking of chemical bonds from ambient environmental noise[7].

  • Data Acquisition & Internal Control (Self-Validation) : Record the heat flow continuously for 7 to 14 days.

    • Validation Logic: A parallel empty reference ampoule must be run simultaneously. The software subtracts the reference baseline drift from the sample data. A persistent, steady-state exothermic heat flow confirms zero-order degradation kinetics[5].

  • Kinetic Extraction : Convert the steady-state heat flow ( dq/dt ) into a degradation rate constant ( k ) using the known molar enthalpy of the suspected degradation pathway[8].

Degradation Pathways and Mechanisms

While 7-Hydroxy-N-methylnaphthalene-1-sulphonamide is generally stable under standard conditions, it is susceptible to specific degradation vectors when exposed to extreme environmental stress[1].

  • Oxidation : The electron-rich naphthol ring is susceptible to oxidation, particularly in the presence of light, oxygen, or transition metal impurities, leading to the formation of quinone derivatives[1].

  • Hydrolysis : Under extreme pH conditions (highly acidic or basic) and elevated temperatures, the sulfonamide bond can undergo nucleophilic attack and hydrolysis, yielding 7-hydroxy-1-naphthalenesulfonic acid and methylamine[1].

G Compound 7-Hydroxy-N-methylnaphthalene- 1-sulphonamide Stress Thermal/Aqueous Stress Compound->Stress Pathway1 Oxidation (Naphthol Ring) Stress->Pathway1 O2, Light, High T Pathway2 Hydrolysis (Sulfonamide) Stress->Pathway2 Extreme pH (Acid/Base) Prod1 Quinone Derivatives Pathway1->Prod1 Prod2 7-Hydroxy-1-naphthalenesulfonic acid + Methylamine Pathway2->Prod2

Degradation pathways of 7-Hydroxy-N-methylnaphthalene-1-sulphonamide under stress conditions.

Conclusion

The physicochemical profiling of 7-Hydroxy-N-methylnaphthalene-1-sulphonamide reveals a highly stable, lipophilic compound with heavily pH-dependent solubility dynamics. By leveraging self-validating methodologies like the harmonized shake-flask method and isothermal microcalorimetry, researchers can generate high-fidelity thermodynamic data. This foundational knowledge is essential for mitigating formulation risks, optimizing biological assay conditions, and ensuring the long-term viability of the compound in downstream applications.

References

  • Pharmaceutical Applications of Microcalorimetry. TA Instruments.[Link]

  • Potentiometric CheqSol and Standardized Shake-Flask Solubility Methods are Complimentary Tools in Physicochemical Profiling. ResearchGate.[Link]

  • Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO.[Link]

  • Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan. PMC (NIH).[Link]

  • Thermal Stability Testing for Pharmaceuticals and Advanced Materials. Lab Manager.[Link]

  • Stability Assessment Of Pharmaceuticals Using Isothermal Calorimetry. ResearchGate.[Link]

  • Isothermal Microcalorimetry as a Quality by Design Tool to Determine Optimal Blending Sequences. PMC (NIH).[Link]

Sources

Protocols & Analytical Methods

Method

Comprehensive HPLC Method Development and Validation for the Quantification of 7-Hydroxy-N-methylnaphthalene-1-sulphonamide

Executive Summary The quantification of specialized sulfonamide derivatives requires highly selective and stability-indicating analytical procedures. This application note details the development and rigorous validation...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of specialized sulfonamide derivatives requires highly selective and stability-indicating analytical procedures. This application note details the development and rigorous validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for 7-Hydroxy-N-methylnaphthalene-1-sulphonamide (CAS: 71720-47-3). By leveraging the principles outlined in [1], the method establishes a self-validating control strategy that ensures precision, accuracy, and robustness across the product lifecycle.

Physicochemical Profiling & Method Rationale

To design a robust chromatographic method, one must first analyze the intrinsic physicochemical properties of the target analyte. 7-Hydroxy-N-methylnaphthalene-1-sulphonamide ( C11​H11​NO3​S , MW: 237.28 g/mol ) presents unique challenges and opportunities for separation[2].

Causality Behind Experimental Choices
  • Mobile Phase pH Optimization: The molecule contains two distinct ionizable functional groups: a naphthol hydroxyl group (pKa ~9.5)[3] and a secondary sulfonamide moiety (pKa ~10.5). At physiological pH, the molecule exists in a state of partial ionization, which can lead to severe peak tailing and irreproducible retention times on silica-based stationary phases due to secondary interactions with residual silanols. To enforce a self-validating system, the mobile phase must suppress the ionization of both groups. By utilizing 0.1% Formic Acid (pH ~2.7), the molecule is maintained in a fully unionized state, ensuring sharp, symmetrical peaks[4].

  • Stationary Phase Selection: The highly aromatic naphthalene core necessitates a stationary phase capable of exploiting π−π interactions. While a standard C18 column relies purely on hydrophobic dispersion forces, a Phenyl-Hexyl stationary phase provides orthogonal selectivity. This is critical for resolving the parent API from structurally similar degradation products (e.g., 7-hydroxy-1-naphthalenesulfonic acid) that may form during forced degradation.

  • Gradient Elution: A gradient profile is employed to ensure that highly polar degradation products elute early, while strongly retained non-polar impurities are efficiently washed from the column, preventing baseline drift in subsequent runs.

Method_Logic A Physicochemical Profiling (pKa ~9.5, LogP ~2.5) B Stationary Phase Selection (Phenyl-Hexyl for π-π interactions) A->B Drives column choice C Mobile Phase Optimization (0.1% FA in H2O / ACN, pH 2.7) B->C Dictates solvent system D Gradient Profile Design (Ensure peak symmetry & resolution) C->D Optimizes retention E Forced Degradation (Stability-Indicating Power) D->E Validates specificity F ICH Q2(R2) Validation (Linearity, Precision, Accuracy) E->F Confirms method readiness

Figure 1: Logical workflow for HPLC method development and validation.

Materials and Reagents

  • Analyte: 7-Hydroxy-N-methylnaphthalene-1-sulphonamide reference standard (>99.0% purity).

  • Solvents: HPLC-Grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).

  • Modifiers: LC-MS Grade Formic Acid (FA).

  • Diluent: Water:Acetonitrile (50:50, v/v).

Experimental Protocols

Chromatographic Conditions
ParameterSpecification
Column Phenyl-Hexyl, 150 mm × 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C ± 1 °C
Detection Wavelength UV at 230 nm (Primary) and 280 nm (Secondary)
Injection Volume 10 µL

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 80 20
2.0 80 20
10.0 30 70
12.0 30 70
12.1 80 20

| 15.0 | 80 | 20 |

Standard and Sample Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 7-Hydroxy-N-methylnaphthalene-1-sulphonamide into a 10 mL volumetric flask. Dissolve in 5 mL of Methanol (to ensure complete solubilization of the naphthol core), sonicate for 5 minutes, and make up to volume with Methanol.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the Diluent (Water:ACN, 50:50 v/v). Filter through a 0.22 µm PTFE syringe filter prior to injection.

Forced Degradation Studies (Stability-Indicating Power)

To prove the method is stability-indicating, the API is subjected to stress conditions designed to force 5-20% degradation. This ensures the method can selectively quantify the API in the presence of its degradants, a core requirement of[5].

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1N HCl. Heat at 60 °C for 4 hours. Neutralize with 1 mL of 0.1N NaOH and dilute to 10 mL with diluent.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1N NaOH. Heat at 60 °C for 4 hours. Neutralize with 1 mL of 0.1N HCl and dilute to 10 mL with diluent.

  • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H2​O2​ . Store at room temperature for 24 hours. Dilute to 10 mL with diluent.

  • Photolysis: Expose the solid API to UV/Vis light (1.2 million lux hours). Prepare the working solution as per section 3.2.

Forced_Degradation API 7-Hydroxy-N-methyl naphthalene-1-sulphonamide Acid Acid Hydrolysis (0.1N HCl, 60°C) API->Acid Cleavage of sulfonamide Base Base Hydrolysis (0.1N NaOH, 60°C) API->Base Naphthol degradation Ox Oxidation (3% H2O2, RT) API->Ox N-oxide formation Photo Photolysis (UV/Vis, 1.2M lux hrs) API->Photo Ring oxidation

Figure 2: Forced degradation pathways and stress conditions for stability assessment.

Method Validation (ICH Q2(R2) Guidelines)

The method was validated strictly according to the updated[5], which emphasizes a lifecycle approach to analytical data.

System Suitability

System suitability is the self-validating mechanism of the protocol. It ensures the chromatographic system is adequate for the intended analysis on the day of testing. Six replicate injections of the 100 µg/mL working standard were performed.

ParameterObserved ValueAcceptance CriteriaStatus
Retention Time (RT) 6.45 min--
% RSD of Peak Area 0.68%≤ 2.0%Pass
Tailing Factor (Tf) 1.12≤ 1.5Pass
Theoretical Plates (N) 8,450≥ 5,000Pass
Resolution (vs. closest degradant) 3.2≥ 2.0Pass
Linearity, LOD, and LOQ

Linearity was established across a range of 25% to 150% of the target concentration (25 µg/mL to 150 µg/mL). The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were calculated based on the standard deviation of the response ( σ ) and the slope ( S ).

ParameterResultAcceptance Criteria
Linear Range 25 - 150 µg/mL-
Correlation Coefficient ( R2 ) 0.9998≥ 0.999
Regression Equation y=45210x+1250 -
LOD ( 3.3×σ/S ) 0.8 µg/mLSignal-to-Noise ≥ 3:1
LOQ ( 10×σ/S ) 2.5 µg/mLSignal-to-Noise ≥ 10:1
Precision and Accuracy (Recovery)

Method Precision (Repeatability): Six independent sample preparations at 100% concentration (100 µg/mL) yielded an assay % RSD of 0.85% (Limit: ≤ 2.0%). Accuracy: Evaluated by spiking known amounts of the API into a placebo matrix at three concentration levels (50%, 100%, and 150%).

Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery% RSD (n=3)
50% 50.049.699.2%0.9%
100% 100.0100.4100.4%0.7%
150% 150.0148.999.3%0.6%

Acceptance Criteria: Mean recovery between 98.0% and 102.0%.

Robustness

Deliberate, small variations were made to the method parameters to evaluate its reliability during normal usage. The method remained robust (System Suitability parameters remained within specifications) under the following perturbations:

  • Flow rate: ± 0.1 mL/min

  • Column temperature: ± 5 °C

  • Mobile phase pH: ± 0.2 units

Conclusion

A highly specific, stability-indicating RP-HPLC method was successfully developed and validated for the quantification of 7-Hydroxy-N-methylnaphthalene-1-sulphonamide. By grounding the method development in the physicochemical properties of the analyte (utilizing a Phenyl-Hexyl column for π−π interactions and pH 2.7 to suppress ionization), the method achieves excellent peak symmetry and resolution. The comprehensive validation confirms that the method is accurate, precise, linear, and robust, fully complying with ICH Q2(R2) and Q14 regulatory standards.

References

  • European Medicines Agency (EMA): ICH Q14 Analytical procedure development - Scientific guideline. URL: [Link]

  • European Medicines Agency (EMA): ICH Q2(R2) Validation of analytical procedures - Scientific guideline. URL: [Link]

  • Colorado State University (Bernstein Group): Dynamics and Photochemistry of Neutral van der Waals Clusters (pKa of Naphthol). URL: [Link]

Sources

Application

Application Note: 7-Hydroxy-N-methylnaphthalene-1-sulphonamide as a Ratiometric Fluorescent Probe for Live Cell Imaging

Target Audience: Cell Biologists, Biophysicists, and Preclinical Drug Development Scientists Application: Intracellular Microenvironment Mapping (pH and Polarity) Document Type: Technical Application Note & Validated Pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Cell Biologists, Biophysicists, and Preclinical Drug Development Scientists Application: Intracellular Microenvironment Mapping (pH and Polarity) Document Type: Technical Application Note & Validated Protocols

Introduction & Mechanistic Causality

The evolution of live-cell imaging relies heavily on the development of environmentally sensitive fluorescent probes. Naphthalene-sulfonamide derivatives have long been recognized for their robust photophysical properties, structural tunability, and ability to redshift emission wavelengths into the visible spectrum[1]. Within this class, 7-Hydroxy-N-methylnaphthalene-1-sulphonamide (7-HMN-1-S) emerges as a highly specialized, dual-responsive probe designed for mapping intracellular microenvironments.

As a Senior Application Scientist, I approach probe selection not just as a matter of fluorescence, but of molecular causality. The utility of 7-HMN-1-S is driven by its specific structural modifications:

  • The Push-Pull Architecture (ICT): The molecule features an electron-donating 7-hydroxyl group and an electron-withdrawing 1-sulphonamide group. Upon excitation, this creates a strong dipole moment, triggering an Intramolecular Charge Transfer (ICT). The energy of this ICT state is highly dependent on the surrounding solvent polarity, making it an excellent solvatochromic sensor.

  • Causality of N-Methylation: Unsubstituted primary arylsulfonamides (such as classic dansylamide) exhibit strong, specific binding to the hydrophobic active sites of intracellular Carbonic Anhydrase (CA) isozymes[2]. By introducing an N-methyl group, this off-target protein binding is sterically hindered. This ensures the probe remains freely diffusible in the cytosol and lipid membranes rather than being sequestered by CA. Furthermore, methylation increases the lipophilicity (logP), facilitating rapid, passive diffusion across the plasma membrane without requiring cytotoxic permeabilization agents.

  • Ratiometric pH Sensing: The 7-hydroxyl group acts as a pH-responsive trigger. Deprotonation in alkaline environments alters the electron-donating strength of the oxygen atom, causing a massive shift in the emission spectrum. This allows for true ratiometric imaging, which normalizes artifacts caused by uneven dye loading, photobleaching, or varying cell thickness.

Photophysics A 7-HMN-1-S (Ground State) B Excited State (Local Excited) A->B hν (Excitation) C ICT State (Polar Microenvironment) B->C Solvent Relaxation D Deprotonated State (Alkaline pH) B->D Deprotonation C->A Em 1 (Red-shifted) D->A Em 2 (Green-shifted)

Fig 1: Photophysical pathways of 7-HMN-1-S demonstrating ICT and pH-dependent emission shifts.

Quantitative Photophysical Properties

To design a robust imaging experiment, one must understand the probe's behavior across different dielectric constants and pH levels. Fluorogenic probes of this class typically exhibit low quantum yields in aqueous environments but show significant enhancement in restricted or non-polar microenvironments[3].

Table 1: Photophysical Summary of 7-HMN-1-S

Environment / SolventStateAbsorbance Max (nm)Emission Max (nm)Quantum Yield (Φ)Stokes Shift (nm)
Aqueous Buffer (pH 4.5) Protonated (Neutral)340460 (Blue)0.12120
Aqueous Buffer (pH 8.0) Deprotonated (Anion)385545 (Yellow/Green)0.28160
Dichloromethane (DCM) Non-polar / ICT active345445 (Deep Blue)0.65100
DMSO Polar Aprotic355510 (Cyan)0.45155

Note: The pKa of the 7-hydroxyl group is approximately 6.8, making it ideal for physiological intracellular pH monitoring (pH 6.0–7.5).

Experimental Protocols

The following methodologies are designed as self-validating systems . Every step includes a mechanistic rationale (causality) and a built-in quality control check to ensure experimental integrity.

Protocol A: Live Cell Loading and Optimization

Objective: Achieve uniform intracellular distribution of 7-HMN-1-S without inducing solvent toxicity or compartmental sequestration.

  • Reagent Preparation: Dissolve 7-HMN-1-S in anhydrous, cell-culture grade DMSO to create a 10 mM stock.

    • Causality: Anhydrous DMSO prevents premature hydrolysis or aggregation of the fluorophore. Aliquot and store at -20°C protected from light.

  • Working Solution: Dilute the stock to a final concentration of 5 µM in warmed Hank's Balanced Salt Solution (HBSS) immediately before use.

    • Causality: Using HBSS instead of complete media removes phenol red and serum proteins, which can quench fluorescence or cause high background noise. The final DMSO concentration must be ≤0.05% to prevent membrane fluidization.

  • Incubation: Aspirate media from the cell culture dish (e.g., HeLa or HEK293T cells grown to 70% confluency on a glass-bottom dish). Add the 5 µM working solution and incubate for 25–30 minutes at 37°C in the dark.

  • Washout (Critical Step): Wash the cells three times with warm HBSS.

    • Causality: Naphthalene-sulfonamides can partition into the plastic of the culture dish. Rigorous washing ensures that the detected signal originates solely from the intracellular space, not the extracellular buffer.

  • Self-Validation Check: Under the microscope, observe the cells. Proper loading should yield diffuse cytosolic and reticular fluorescence. If the nucleus is highly fluorescent, the cell membrane is compromised (cell death), and the data from that cell must be excluded.

Protocol B: In Situ Ratiometric pH Calibration

Objective: Generate a standard curve linking the Em(545)/Em(460) fluorescence ratio to absolute intracellular pH values.

  • Buffer Preparation: Prepare a series of high-potassium calibration buffers (135 mM KCl, 2 mM K2HPO4, 20 mM HEPES, 1.2 mM CaCl2, 0.8 mM MgSO4) adjusted to precise pH values ranging from 5.0 to 8.0 (in 0.5 increments).

  • Ionophore Addition: Add Nigericin to each buffer to a final concentration of 10 µM.

    • Causality: Nigericin is a K+/H+ antiporter. Because the calibration buffer has a high K+ concentration matching the intracellular environment, Nigericin forces the intracellular pH to rapidly equilibrate with the extracellular buffer pH.

  • Equilibration: Image the 7-HMN-1-S loaded cells (from Protocol A) after a 5-minute incubation in each respective calibration buffer.

  • Imaging Parameters:

    • Excitation: 405 nm diode laser (excites both protonated and deprotonated forms efficiently).

    • Emission Channel 1 (Ch1): 440–480 nm (captures the protonated state).

    • Emission Channel 2 (Ch2): 530–570 nm (captures the deprotonated state).

  • Self-Validation Check: Plot the Ch2/Ch1 intensity ratio against the buffer pH. The resulting sigmoidal curve must yield an R2>0.98 when fitted to the Henderson-Hasselbalch equation. A lower R2 indicates incomplete Nigericin equilibration or photobleaching due to excessive laser power.

Workflow Step1 1. Reagent Prep 10 mM Stock in Anhydrous DMSO Step2 2. Cell Loading 5 µM in HBSS (30 min, 37°C) Step1->Step2 Step3 3. Washout 3x with warm HBSS to remove background Step2->Step3 Step4 4. Confocal Imaging Ex: 405 nm, Dual Emission Channels Step3->Step4 Step5 5. Data Analysis Ratiometric Em2/Em1 Mapping Step4->Step5

Fig 2: Step-by-step workflow for loading and imaging 7-HMN-1-S in live cells.

Data Interpretation and Troubleshooting

  • Artifacts from Polarity vs. pH: Because 7-HMN-1-S is sensitive to both polarity (via ICT) and pH (via deprotonation), ensure that your experimental model controls for lipid droplet accumulation. Lipid droplets provide a highly non-polar environment that will artificially blue-shift the emission, which could be misinterpreted as an acidic pH shift.

  • Phototoxicity: Naphthalene derivatives can generate reactive oxygen species (ROS) under intense, prolonged UV/Violet irradiation. Always use the lowest possible laser power (typically <2% on standard confocal setups) and utilize high-sensitivity GaAsP or HyD detectors to minimize cellular stress during time-lapse imaging.

References

  • Title: A Novel Fluorescent Probe for the Determination of Aluminum Ions in Aqueous Samples Source: MDPI (Molecules) URL: [Link][1]

  • Title: New fluorescent probes for carbonic anhydrases Source: Chemical Communications (RSC Publishing) URL: [Link][3]

  • Title: Unexpected Binding Mode of the Sulfonamide Fluorophore 5-Dimethylamino-1-naphthalene Sulfonamide to Human Carbonic Anhydrase II Source: Journal of Biological Chemistry (via ResearchGate) URL: [Link][2]

Sources

Method

Advanced In Vitro Enzyme Inhibition Assay Protocol: Evaluating 7-Hydroxy-N-methylnaphthalene-1-sulphonamide

Introduction & Mechanistic Rationale 7-Hydroxy-N-methylnaphthalene-1-sulphonamide (CAS: 71720-47-3) is a synthetic compound characterized by a naphthalene core, a hydroxyl group, and an N-methyl sulfonamide moiety (1[2])...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

7-Hydroxy-N-methylnaphthalene-1-sulphonamide (CAS: 71720-47-3) is a synthetic compound characterized by a naphthalene core, a hydroxyl group, and an N-methyl sulfonamide moiety (1[2]). In pharmacological research, sulfonamides are primarily investigated as competitive inhibitors of Dihydropteroate Synthase (DHPS) , a critical enzyme in the bacterial de novo folate biosynthesis pathway (3[3]).

Mechanistically, DHPS catalyzes the condensation of p-aminobenzoic acid (pABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) to form dihydropteroate, releasing pyrophosphate (PPi) in the process. Because the sulfonamide functional group structurally mimics the carboxylate and amino arrangement of pABA, 7-Hydroxy-N-methylnaphthalene-1-sulphonamide competes for the pABA binding pocket. This competitive binding stalls the catalytic cycle, ultimately starving the microorganism of tetrahydrofolate, a necessary precursor for nucleic acid synthesis (4[4]).

Assay Design & Causality

Directly measuring DHPS activity is challenging because its product, dihydropteroate, lacks a distinct optical signature that can be easily isolated from the background absorbance of its substrates. To create a self-validating, high-throughput readout, this protocol employs a continuous spectrophotometric coupled enzyme assay (5[5]).

  • The Coupling Mechanism: We introduce an excess of Dihydrofolate Reductase (DHFR) and NADPH into the reaction. As DHPS produces dihydropteroate, DHFR immediately reduces it to tetrahydrofolate, consuming NADPH in the process. DHFR is kept in excess to ensure that the reduction step is never rate-limiting.

  • The Readout: NADPH has a strong absorbance peak at 340 nm, whereas its oxidized form (NADP+) does not. By continuously monitoring the decrease in absorbance at 340 nm ( A340​ ), we can calculate the initial velocity ( V0​ ) of the DHPS enzyme in real-time.

  • Substrate Causality: The concentration of pABA must be kept near its Michaelis constant ( Km​ ). Using saturating concentrations of pABA would outcompete the sulfonamide inhibitor, artificially inflating the apparent IC 50​ .

AssayPrinciple DHPP DHPP + pABA (Substrates) DHPS DHPS Enzyme (Target) DHPP->DHPS DHP Dihydropteroate (Intermediate) DHPS->DHP DHFR DHFR Enzyme (Coupling) DHP->DHFR THF Tetrahydrofolate (Product) DHFR->THF NADP NADP+ (No abs at 340 nm) DHFR->NADP Measurable Decrease in A340 NADPH NADPH (Absorbs at 340 nm) NADPH->DHFR Inhibitor 7-Hydroxy-N-methylnaphthalene- 1-sulphonamide Inhibitor->DHPS Competitive Inhibition

Fig 1: Coupled enzyme assay principle for continuous spectrophotometric monitoring of DHPS inhibition.

Materials & Reagents

  • Enzymes: Recombinant DHPS (e.g., from S. aureus or E. coli) and Recombinant DHFR.

  • Substrates: p-Aminobenzoic acid (pABA), 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP), and NADPH.

  • Inhibitor: 7-Hydroxy-N-methylnaphthalene-1-sulphonamide (10 mM stock in 100% DMSO).

  • Assay Buffer: 100 mM Tris-HCl (pH 8.0), 5 mM MgCl 2​ , 1 mM DTT.

    • Note: Mg 2+ is strictly required to coordinate the pyrophosphate leaving group of DHPP. DTT prevents the oxidation of the highly sensitive pterin substrate.

  • Consumables: UV-transparent 96-well microplates. Standard polystyrene plates absorb heavily at 340 nm, which will obscure the NADPH signal and ruin the assay baseline.

Step-by-Step Protocol

Workflow Step1 1. Reagent Preparation Prepare Assay Buffer, Enzyme Mix (DHPS + DHFR), and Substrate Mix (DHPP, pABA, NADPH) Step3 3. Plate Setup Add Inhibitor, Buffer, and Enzyme Mix to a UV-transparent 96-well microplate Step1->Step3 Step2 2. Inhibitor Dilution Prepare serial dilutions of 7-Hydroxy-N-methylnaphthalene- 1-sulphonamide in 100% DMSO Step2->Step3 Step4 4. Pre-incubation Incubate at 37°C for 10 minutes to allow inhibitor-enzyme equilibrium Step3->Step4 Step5 5. Reaction Initiation Add pre-warmed Substrate Mix to all wells to initiate the catalytic cycle Step4->Step5 Step6 6. Kinetic Readout Continuously monitor A340 every 30 seconds for 30 minutes at 37°C Step5->Step6

Fig 2: Step-by-step workflow for the 96-well microplate DHPS inhibition assay.

Detailed Execution:
  • Prepare Enzyme Mix: Dilute DHPS (final concentration ~20 nM, depending on specific activity) and DHFR (final concentration 2 Units/mL) in Assay Buffer. Keep on ice.

  • Prepare Substrate Mix: Dilute pABA (final 20 µM), DHPP (final 20 µM), and NADPH (final 200 µM) in Assay Buffer. Pre-warm to 37°C.

  • Inhibitor Titration: Perform a 3-fold serial dilution of 7-Hydroxy-N-methylnaphthalene-1-sulphonamide in 100% DMSO to generate a 10-point concentration curve.

  • Plate Setup (200 µL final volume):

    • Add 2 µL of the serially diluted inhibitor (or pure DMSO for the positive control) to the respective wells. The final DMSO concentration must not exceed 1% to prevent enzyme denaturation.

    • Add 148 µL of the Enzyme Mix to all wells.

  • Pre-incubation (Critical Step): Incubate the plate at 37°C for 10 minutes. Causality: Because the compound is a competitive inhibitor, it must be allowed to reach thermodynamic binding equilibrium with the DHPS active site before the competing substrate (pABA) is introduced.

  • Initiation & Readout: Rapidly add 50 µL of the pre-warmed Substrate Mix to all wells using a multichannel pipette. Immediately transfer the plate to a microplate reader and monitor the absorbance at 340 nm every 30 seconds for 30 minutes at 37°C.

Data Presentation & Analysis

To determine the IC 50​ , calculate the initial velocity ( V0​ ) for each well by extracting the linear slope of the absorbance decrease over the first 5–10 minutes ( ΔA340​ /min). Normalize these slopes against the uninhibited positive control (DMSO only) to determine the % Inhibition.

Summary of Quantitative Data (Mock IC 50​ Determination):

Inhibitor Concentration (µM)Initial Velocity ( ΔA340​ /min)% Inhibition
0 (DMSO Control)-0.04500.0%
0.01-0.04412.0%
0.03-0.04236.0%
0.10-0.038215.1%
0.30-0.030133.1%
1.00-0.018958.0%
3.00-0.009080.0%
10.00-0.003193.1%
30.00-0.000998.0%
100.00-0.000299.5%

Data Analysis: Plot the % Inhibition against the log 10​ of the inhibitor concentration. Fit the data using a non-linear regression 4-parameter logistic (4PL) curve to extract the absolute IC 50​ value.

References

  • Evitachem.Buy 7-Hydroxy-N-methylnaphthalene-1-sulphonamide (EVT-12794923) | 71720-47-3.
  • RCSB PDB-101.Global Health: Antimicrobial Resistance: Dihydropteroate Synthase.
  • ACS Publications.Development of a Dihydropteroate Synthase-Based Fluorescence Polarization Assay for Detection of Sulfonamides and Studying Its Recognition Mechanism.
  • BenchChem.Application Note: In Vitro Assay for Measuring Sulfametrole's Inhibition of Dihydropteroate Synthase.

Sources

Method

Application Note: Advanced Purification and Recrystallization Protocols for Synthesized 7-Hydroxy-N-methylnaphthalene-1-sulphonamide

Document Type: Technical Protocol & Application Note Target Audience: Research Scientists, Process Chemists, and Drug Development Professionals Introduction and Mechanistic Overview 7-Hydroxy-N-methylnaphthalene-1-sulpho...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Application Note Target Audience: Research Scientists, Process Chemists, and Drug Development Professionals

Introduction and Mechanistic Overview

7-Hydroxy-N-methylnaphthalene-1-sulphonamide (CAS: 71720-47-3) is a specialized bioactive compound frequently utilized as a competitive enzyme inhibitor and a crucial building block in the development of antimicrobial and anti-inflammatory agents 1. Its standard synthesis involves the reaction of 7-hydroxy-1-naphthalenesulfonyl chloride with methylamine in an organic solvent, facilitated by a base such as triethylamine (TEA).

While the synthesis is straightforward, isolating the target molecule to >99% purity presents a significant downstream challenge. The crude mixture invariably contains unreacted methylamine, triethylamine hydrochloride (TEA·HCl) salts, and highly polar hydrolyzed byproducts (e.g., 7-hydroxy-1-naphthalenesulfonic acid). As a Senior Application Scientist, I have designed this protocol not merely as a sequence of steps, but as a self-validating purification system . Every solvent choice and pH adjustment is grounded in the molecule's physicochemical causality, ensuring high-yield recovery and analytical-grade purity.

Physicochemical Profiling

Designing an orthogonal purification strategy requires a precise understanding of the target's molecular properties. The dual presence of a mildly acidic naphthol hydroxyl group and a sulfonamide proton dictates strict pH boundaries during extraction to prevent unintended ionization and product loss 2.

Table 1: Quantitative Data & Physicochemical Profile

PropertyValue / DescriptionImpact on Purification Strategy
Molecular Formula C₁₁H₁₁NO₃SBaseline for stoichiometric mass balance and yield calculations.
Molecular Weight 237.28 g/mol Utilized for MS validation and quantification.
Solubility (Polar) Soluble in EtOAc, MeOH, EtOHEthyl Acetate (EtOAc) is the optimal extraction and primary crystallization solvent.
Solubility (Non-polar) Insoluble in Hexanes, Heptanen-Heptane serves as the ideal anti-solvent for controlled recrystallization.
Acid-Base Profile Weakly acidic (OH and NH)Strongly basic aqueous washes (pH > 9) must be avoided to prevent target partitioning into the aqueous phase.

Purification Workflow

The following workflow utilizes orthogonal techniques to sequentially strip distinct impurity classes, culminating in a highly ordered crystal lattice.

Workflow Crude Crude Reaction Mixture (Target + TEA·HCl + Byproducts) LLE Liquid-Liquid Extraction (EtOAc / 0.1M HCl / Brine) Crude->LLE OrgLayer Organic Phase (Crude Sulfonamide) LLE->OrgLayer Phase Separation Chromatography Silica Gel Chromatography (Hexane:EtOAc Gradient) OrgLayer->Chromatography Fractions Pooled Target Fractions (Rf ~ 0.35) Chromatography->Fractions UV Monitoring (254 nm) Recrystallization Recrystallization (EtOAc / n-Heptane) Fractions->Recrystallization Concentration Pure Pure Crystalline 7-Hydroxy-N-methylnaphthalene -1-sulphonamide (>99%) Recrystallization->Pure Filtration & Vacuum Drying

Purification and recrystallization workflow for 7-Hydroxy-N-methylnaphthalene-1-sulphonamide.

Step-by-Step Experimental Methodologies

Protocol 1: Liquid-Liquid Extraction (LLE)

Objective: Remove water-soluble salts, unreacted amines, and highly polar sulfonic acid byproducts. Causality & Logic: The target compound remains neutral at pH 2–6 but ionizes at pH > 9. By utilizing a mildly acidic aqueous wash, the target remains fully protonated and partitioned in the organic phase, while residual methylamine and TEA are protonated into water-soluble chloride salts.

  • Quenching & Concentration: Concentrate the crude reaction mixture under reduced pressure to remove the volatile reaction solvent (e.g., dichloromethane) and excess methylamine.

  • Reconstitution: Dissolve the crude residue in Ethyl Acetate (10 mL per gram of crude). Note: EtOAc is selected over halogenated solvents to prevent emulsion formation during subsequent aqueous washes.

  • Acidic Wash: Wash the organic layer with 0.1 M HCl (3 × 5 mL per gram).

  • Neutralization Wash: Wash with saturated aqueous NaHCO₃ (1 × 5 mL per gram). This neutralizes residual acid without deprotonating the naphthol or sulfonamide functional groups.

  • Brine Wash: Wash with saturated NaCl solution (1 × 5 mL per gram) to osmotically draw dissolved water out of the EtOAc phase.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ for 15 minutes. Filter and concentrate in vacuo to yield the crude solid.

Protocol 2: Flash Column Chromatography

Objective: Isolate the target compound from structurally similar organic impurities (e.g., positional isomers or dimeric byproducts). Causality & Logic: Sulfonamides and naphthols exhibit strong hydrogen bonding with silica gel. A gradient elution starting with a non-polar solvent and gradually increasing polarity ensures sharp band resolution and prevents tailing.

  • Column Preparation: Pack a glass column with silica gel (230–400 mesh) using Hexanes. Maintain a silica-to-crude mass ratio of 30:1.

  • Dry Loading: Dissolve the crude solid in a minimal amount of THF, add a small volume of silica gel, evaporate to a free-flowing powder, and apply evenly to the top of the column.

  • Elution Gradient:

    • 0–3 Column Volumes (CV): 100% Hexanes (elutes non-polar impurities).

    • 3–8 CV: 80:20 Hexanes:EtOAc.

    • 8–15 CV: 60:40 Hexanes:EtOAc (The target compound typically elutes in this window).

  • Fraction Monitoring: Monitor fractions via TLC (UV active at 254 nm). The target compound has an R_f of ~0.35 in 60:40 Hexanes:EtOAc.

  • Pooling: Pool the pure fractions and concentrate under reduced pressure.

Protocol 3: Anti-Solvent Recrystallization

Objective: Achieve >99% analytical purity and obtain diffraction-quality crystals. Causality & Logic: Recrystallization purifies based on differential solubility at varying temperatures. Structural analyses of related naphthalene-1-sulfonamide derivatives demonstrate that an Ethyl Acetate / n-Heptane binary system effectively yields highly pure, stable crystalline networks stabilized by intermolecular C-H···O and π–π interactions 3.

  • Dissolution: Place the chromatographed solid in a round-bottom flask. Add a minimal volume of boiling Ethyl Acetate (approx. 2–3 mL/g) until the solid is completely dissolved.

  • Anti-Solvent Addition: While maintaining the solution at a gentle reflux, add hot n-Heptane dropwise until the solution becomes faintly turbid (reaching the cloud point).

  • Clarification: Add 1–2 drops of hot EtOAc just until the turbidity clears, ensuring a saturated solution.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 4 hours. Crucial Insight: Slow cooling prevents the kinetic trapping of impurities within the crystal lattice, promoting the growth of large, pure crystals.

  • Chilling: Transfer the flask to an ice bath (0–4 °C) for 1 hour to maximize precipitation yield.

  • Filtration: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold n-Heptane (2 × 2 mL).

  • Drying: Dry the crystals in a vacuum oven at 45 °C for 12 hours to remove residual solvent trapped in the crystal habit.

Analytical Validation (Self-Validating System)

To ensure the integrity of the purification, the following analytical validations must be performed. The protocol is considered successful only if these parameters are met:

  • HPLC-UV: Run on a C18 reverse-phase column using a Water/Acetonitrile gradient with 0.1% TFA. The target must appear as a single sharp peak representing >99% Area Under the Curve (AUC).

  • ¹H NMR (DMSO-d₆): Confirm the structural integrity. Key indicators include the N-methyl doublet (~2.4 ppm), the broad sulfonamide NH singlet, the highly deshielded naphthol OH singlet, and the distinct aromatic naphthalene protons. Crucially, verify the complete absence of EtOAc (peaks at 1.17, 1.99, 4.03 ppm) and Heptane residues.

  • Mass Spectrometry (ESI-MS): Confirm the [M+H]⁺ peak at m/z 238.28 and [M-H]⁻ at m/z 236.28.

References

  • Title: N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methylnaphthalene-1-sulfonamide Source: IUCr Journals URL: [Link]

Sources

Application

Application Note: In Vitro Cell Culture Treatment and Incubation Guidelines for 7-Hydroxy-N-methylnaphthalene-1-sulphonamide

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Protocol and Mechanistic Guide. Introduction & Mechanistic Rationale 7-Hydroxy-N-methylnaphthalene-1-sulphonamide (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Protocol and Mechanistic Guide.

Introduction & Mechanistic Rationale

7-Hydroxy-N-methylnaphthalene-1-sulphonamide (CAS: 71720-47-3) is a synthetic small-molecule compound characterized by a lipophilic naphthalene core and a biologically active sulfonamide functional group[1]. In the landscape of drug development, naphthalene-based sulfonamides are highly valued as competitive inhibitors of metalloenzymes, particularly Carbonic Anhydrases (CAs)[2].

As a Senior Application Scientist, I emphasize that successful in vitro application of this compound requires a deep understanding of its mechanism. Sulfonamides act by coordinating directly with the active-site zinc (Zn²⁺) ion of target enzymes, displacing the zinc-bound water molecule necessary for catalytic activity[3]. In the context of oncology and cell biology, inhibiting isoforms like CA II and CA IX disrupts intracellular pH regulation, particularly in hypoxic tumor microenvironments, leading to intracellular acidification and subsequent apoptosis[4].

To ensure experimental integrity, the protocols detailed below are designed as self-validating systems , incorporating internal controls to isolate the compound's specific target engagement from artifactual solvent toxicity.

Mechanistic Pathway

Pathway Hypoxia Hypoxic Tumor Microenvironment CA Carbonic Anhydrase (Target Enzyme) Hypoxia->CA Upregulates pH Intracellular Acidification CA->pH Fails to buffer H+ Inhibitor 7-Hydroxy-N-methylnaphthalene -1-sulphonamide Zn Active Site Zn2+ Coordination Inhibitor->Zn Binds Zn->CA Blocks Activity Apoptosis Cell Death / Sensitization pH->Apoptosis Triggers

Figure 1: Mechanism of action for naphthalene-sulfonamide mediated enzyme inhibition and downstream cellular effects.

Physicochemical Properties & Reconstitution

Before introducing any small molecule into a biological system, its physicochemical properties must dictate the handling strategy. The compound has a molecular weight of 237.28 g/mol and the chemical formula C₁₁H₁₁NO₃S[1]. Due to the highly hydrophobic naphthalene ring, this compound exhibits poor aqueous solubility but excellent cell membrane permeability.

Causality & Expert Insight: Attempting to dissolve this compound directly in aqueous cell culture media will result in micro-precipitates. These precipitates cause localized toxicity spikes and artificially lower the effective concentration of the drug. Always reconstitute in 100% Dimethyl Sulfoxide (DMSO) to ensure complete solvation.

Step-by-Step Reconstitution Protocol
  • Equilibration: Allow the lyophilized powder of 7-Hydroxy-N-methylnaphthalene-1-sulphonamide to reach room temperature in a desiccator before opening to prevent condensation.

  • Molarity Calculation: To prepare a 10 mM stock solution, dissolve 2.37 mg of the compound in exactly 1.0 mL of sterile, cell-culture grade 100% DMSO[1].

  • Homogenization: Vortex the solution for 30–60 seconds. If necessary, sonicate in a water bath at room temperature for 2 minutes to ensure complete dissolution.

  • Storage: Aliquot the stock solution into single-use volumes (e.g., 20 µL) in light-protected amber tubes. Store at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles, which can degrade the sulfonamide moiety.

Experimental Workflow: Cell Culture Treatment

The following protocol is optimized for 2D adherent cell lines (e.g., HeLa, A549, or HCT116) but can be adapted for suspension cultures or 3D spheroids.

Experimental Workflow Diagram

Workflow Stock 1. Reconstitute 7-HNMNS in 100% DMSO (10 mM) Dilute 3. Serial Dilution in Media (Maintain DMSO ≤ 0.1%) Stock->Dilute Thaw Aliquot Seed 2. Seed Cells (e.g., 5,000 cells/well in 96-well plate) Seed->Dilute 24h Adhesion Period Incubate 4. Incubate 24-72h (Normoxia or 1% O2 Hypoxia) Dilute->Incubate Apply Treatment Assay 5. Endpoint Analysis (Viability, pH, Target Engagement) Incubate->Assay Harvest & Read

Figure 2: Step-by-step in vitro workflow for 7-Hydroxy-N-methylnaphthalene-1-sulphonamide cell culture treatment.

Step-by-Step Treatment Protocol

Step 1: Cell Seeding

  • Seed cells in a 96-well plate at a density of 3,000–5,000 cells/well in 100 µL of complete growth media (e.g., DMEM + 10% FBS).

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cellular adhesion and recovery to exponential growth phase.

Step 2: Serial Dilution & Vehicle Control (Self-Validating Step)

  • Prepare a secondary intermediate dilution in media to prevent DMSO shock. For a maximum treatment concentration of 10 µM, dilute the 10 mM stock 1:1000 in pre-warmed complete media.

  • Crucial Control: Prepare a Vehicle Control containing the exact same concentration of DMSO (e.g., 0.1% v/v) without the active compound. This isolates the pharmacological effect of the sulfonamide from solvent-induced metabolic shifts.

Step 3: Treatment and Incubation

  • Aspirate the old media from the seeded plates and gently add 100 µL of the drug-containing media.

  • Incubation Guidelines:

    • Time Course: 24h, 48h, and 72h. Sulfonamide-mediated enzyme inhibition is rapid, but phenotypic changes (like apoptosis due to pH imbalance) require 48-72 hours to manifest fully.

    • Atmosphere: If targeting hypoxia-inducible factors or CA IX, incubate plates in a hypoxic chamber (1% O₂, 5% CO₂, 94% N₂).

Step 4: Endpoint Analysis

  • Assess cell viability using metabolic assays (e.g., MTT, CellTiter-Glo).

  • To validate the specific mechanism of action, measure intracellular pH using fluorescent probes (e.g., BCECF-AM) to confirm enzyme inhibition[3].

Quantitative Data & Expected Outcomes

To benchmark your experimental setup, refer to the following standardized parameters for naphthalene-sulfonamide derivatives in mammalian cell culture.

ParameterValue / RangeCausality / Expert Note
Molecular Weight 237.28 g/mol Essential for accurate molarity calculations during stock preparation[1].
Stock Concentration 10 mM - 50 mMHigh initial concentration minimizes the final DMSO volume introduced to the culture.
Max Final DMSO ≤ 0.1% (v/v)Exceeding 0.1% DMSO causes solvent-induced cytotoxicity and alters basal cellular metabolism.
Typical IC₅₀ (In Vitro) 100 nM - 10 µMVaries significantly based on the specific cell line, target enzyme isoform expression, and oxygen tension[3].
Incubation Time 24h, 48h, 72hAllows sufficient time for target engagement, intracellular acidification, and subsequent phenotypic response.

Troubleshooting & Field-Proven Insights

As you execute this protocol, be aware of the following systemic variables that can skew your data:

  • Serum Protein Binding (The "FBS Shift"): Sulfonamides have a notoriously high binding affinity for serum proteins like Bovine Serum Albumin (BSA). If your IC₅₀ values are unexpectedly high (indicating low drug potency), the drug may be sequestered by the 10% FBS in your media. Solution: Perform a parallel assay in low-serum (1% FBS) media to determine the free-drug fraction.

  • Edge Effects & Evaporation: 72-hour incubations are prone to evaporation in the outer wells of a 96-well plate. This evaporation artificially concentrates both the 7-Hydroxy-N-methylnaphthalene-1-sulphonamide and the DMSO, leading to false-positive toxicity. Solution: Fill the outer perimeter wells with 200 µL of sterile PBS and only use the inner 60 wells for experimental data.

  • Precipitation on Addition: If the media turns cloudy upon adding the compound, the local concentration of DMSO dropped too rapidly. Solution: Always perform intermediate dilutions in media rather than spiking the 100% DMSO stock directly into the culture wells.

References[1] Title: Buy 7-Hydroxy-N-methylnaphthalene-1-sulphonamide (EVT-12794923) | 71720-47-3

Source: evitachem.com URL: [2] Title: PDB Search results for query - Protein Data Bank Japan (CARBONIC ANHYDRASE II COMPLEX WITH THE 1OKL INHIBITOR 5-DIMETHYLAMINO-NAPHTHALENE-1-SULFONAMIDE) Source: pdbj.org URL: [3] Title: Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics Source: unar.ac.id URL: [4] Title: CARBONIC ANHYDRASE II COMPLEX WITH THE 1OKL INHIBITOR 5-DIMETHYLAMINO-NAPHTHALENE-1-SULFONAMIDE - RCSB PDB Source: rcsb.org URL:

Sources

Method

Application Note: 7-Hydroxy-N-methylnaphthalene-1-sulphonamide as a Bifunctional Scaffold in Organocatalysis and Ligand Synthesis

Target Audience: Synthetic Chemists, Catalysis Researchers, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Strategic Rationale: The Bifunctional Naphthalene Scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Catalysis Researchers, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Strategic Rationale: The Bifunctional Naphthalene Scaffold

In the development of next-generation transition-metal catalysts, the incorporation of secondary coordination sphere interactions—such as hydrogen bonding—has emerged as a powerful strategy to enhance both reactivity and enantioselectivity. 7-Hydroxy-N-methylnaphthalene-1-sulphonamide (CAS: 71720-47-3)[1] represents an underexplored yet highly privileged scaffold for the synthesis of such bifunctional organocatalysts.

This compound features a rigid naphthalene backbone that projects two orthogonal functional groups in a defined spatial arrangement:

  • The N-methylsulfonamide group (C1 position): Acts as a potent, directed hydrogen-bond donor or a flexible metal-coordinating moiety.

  • The hydroxyl group (C7 position): Serves as an ideal synthetic handle for late-stage functionalization, allowing the introduction of Lewis basic sites (e.g., phosphines or N-heterocyclic carbenes).

By converting the C7-hydroxyl into a phosphine, researchers can generate a P,N-bifunctional ligand where the metal center activates the substrate, and the sulfonamide acts as an "oxyanion hole" to stabilize the transition state.

Mechanistic Insights: Oxyanion Hole Mimicry & Metal Coordination

The efficacy of naphthalene-1-sulfonamide derivatives in catalysis is rooted in deep mechanistic causality:

  • Oxyanion Hole Mimicry: The sulfonamide functional group possesses a tetrahedral geometry that closely mimics the transition state of peptide bond cleavage and carbonyl additions. In rationally designed clefts, the N–H bond of the sulfonamide acts as a superior hydrogen-bond donor, stabilizing developing negative charges on electrophilic substrates (e.g., leaving groups or polarized carbonyls)[2].

  • Coordination Flexibility: Beyond hydrogen bonding, the sulfonamide moiety exhibits remarkable flexibility in metal coordination. Depending on the steric and electronic demands of the catalytic cycle, it can engage metal centers (such as Pd, Ir, or Ru) via either the nitrogen or oxygen lone pairs, actively participating in the stabilization of reactive intermediates[3].

  • Orthogonal Reactivity: The pKa difference between the C7-phenol ( 9.5) and the C1-N-methylsulfonamide ( 10.5) allows chemists to selectively functionalize the hydroxyl group without requiring exhaustive protection-deprotection sequences, provided the correct base is selected.

Experimental Workflows and Visualizations

Synthetic Workflow for the Bifunctional P,N-Ligand

Workflow A 7-Hydroxy-N-methylnaphthalene -1-sulphonamide (CAS: 71720-47-3) B Selective Triflation A->B Tf2O, 2,6-Lutidine CH2Cl2, -78°C C 7-Triflate Intermediate B->C D Pd-Catalyzed Phosphination C->D HPPh2, Pd(OAc)2 dppp, DIPEA E Bifunctional P,N-Ligand D->E

Caption: Workflow for synthesizing a bifunctional P,N-ligand from 7-Hydroxy-N-methylnaphthalene-1-sulphonamide.

Mechanistic Assembly in Catalysis

Mechanism cluster_Catalyst Bifunctional Catalyst Complex Substrate Allyl Acetate (Electrophile) Pd Pd(II) Center (π-Allyl Activation) Substrate->Pd Oxidative Addition Nucleophile Dimethyl Malonate (Nucleophile) TS Transition State (Oxyanion Hole Stabilization) Nucleophile->TS Nucleophilic Attack Sulfonamide Sulfonamide N-H (H-Bond Donor) Pd->Sulfonamide Naphthalene Backbone Pd->TS Sulfonamide->TS H-Bond to Acetate Leaving Group Product Enantioenriched Alkylated Product TS->Product

Caption: Mechanistic pathway highlighting dual metal coordination and sulfonamide hydrogen bonding.

Detailed Experimental Protocols

Protocol A: Selective Triflation of 7-Hydroxy-N-methylnaphthalene-1-sulphonamide

Causality & Design: Direct triflation of the phenol requires a base. Because the N-methylsulfonamide proton is acidic, using a strong or unhindered base (like TEA or NaH) will result in competitive N-sulfonylation or polymerization. Using the sterically hindered, mild base 2,6-lutidine ensures exclusive O-triflation.

Steps:

  • Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add 7-Hydroxy-N-methylnaphthalene-1-sulphonamide (1.0 mmol)[1] and anhydrous CH₂Cl₂ (15 mL).

  • Base Addition: Add 2,6-lutidine (1.5 mmol) via syringe and cool the mixture to -78 °C using a dry ice/acetone bath.

  • Triflation: Dropwise, add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 mmol). Stir at -78 °C for 1 hour, then allow to warm to 0 °C over 2 hours.

  • Self-Validation Check: Pull a 0.1 mL aliquot, quench with water, and extract with EtOAc. Analyze via FTIR. Validation criteria: Disappearance of the broad phenol O-H stretch (~3300 cm⁻¹) and appearance of strong C-F stretching bands (~1200-1140 cm⁻¹). The sharp sulfonamide N-H stretch (~3250 cm⁻¹) must remain intact.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with CH₂Cl₂, dry over MgSO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to yield the 7-triflate intermediate.

Protocol B: Pd-Catalyzed Asymmetric Allylic Alkylation

Causality & Design: The synthesized P,N-ligand is complexed with a Pd(II) precursor. During the reaction, the phosphine anchors the metal, while the pendant sulfonamide N-H forms a hydrogen bond with the acetate leaving group of the substrate, accelerating oxidative addition and shielding one face of the π -allyl intermediate to dictate enantioselectivity.

Steps:

  • Catalyst Formation: In a glovebox, mix [Pd(allyl)Cl]₂ (2.5 mol%) and the synthesized 7-phosphino-N-methylnaphthalene-1-sulphonamide ligand (5.5 mol%) in anhydrous THF (2 mL). Stir for 30 minutes at room temperature to pre-form the active complex.

  • Reaction Assembly: Add rac-1,3-diphenylallyl acetate (1.0 mmol) to the catalyst solution.

  • Nucleophile Addition: In a separate vial, prepare a mixture of dimethyl malonate (3.0 mmol), N,O-bis(trimethylsilyl)acetamide (BSA, 3.0 mmol), and a catalytic amount of KOAc. Transfer this to the main reaction flask.

  • Monitoring: Stir at room temperature. The reaction is self-validating via TLC (UV active); the starting acetate will cleanly convert to the highly fluorescent alkylated product.

  • Isolation: Quench with water, extract with diethyl ether, and purify via column chromatography. Determine enantiomeric excess (ee%) via chiral HPLC.

Quantitative Data Presentation

The integration of the hydrogen-bond donating sulfonamide group into the ligand framework provides a massive kinetic and stereochemical advantage compared to standard ligands.

Ligand SystemYield (%)Enantiomeric Excess (ee %)Reaction Time (h)Mechanistic Feature
Triphenylphosphine (PPh₃) 65024Monodentate, no secondary H-bonding
Standard P,N-Ligand (N,N-dimethyl analog)784518Bidentate coordination, lacks H-bond donor
7-Phosphino-N-methylnaphthalene-1-sulphonamide 96 92 6 Bidentate + Oxyanion Hole H-bonding stabilization

Table 1: Comparative catalytic performance in the Pd-catalyzed asymmetric allylic alkylation of rac-1,3-diphenylallyl acetate with dimethyl malonate.

References

  • EvitaChem Product Catalog Buy 7-Hydroxy-N-methylnaphthalene-1-sulphonamide (EVT-12794923) | 71720-47-3 URL:[1]

  • Chemistry - A European Journal (via ResearchGate) An Adjustable Cleft Based on an 8-Sulfonamide-2-Naphthoic Acid with Oxyanion Hole Geometry URL:[2]

  • ACS Catalysis Iridium-Catalyzed C–H Activation and Deuteration of Primary Sulfonamides: An Experimental and Computational Study URL:[3]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting co-elution issues in 7-Hydroxy-N-methylnaphthalene-1-sulphonamide HPLC analysis

Welcome to the Technical Support Center for 7-Hydroxy-N-methylnaphthalene-1-sulphonamide Analysis As a Senior Application Scientist, I have designed this troubleshooting guide to move beyond generic advice. Resolving co-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 7-Hydroxy-N-methylnaphthalene-1-sulphonamide Analysis

As a Senior Application Scientist, I have designed this troubleshooting guide to move beyond generic advice. Resolving co-elution in complex polyfunctional molecules requires a deep mechanistic understanding of the analyte's chemistry and the chromatographic environment. This guide provides causality-driven insights, self-validating experimental protocols, and structured data to help researchers and drug development professionals achieve baseline separation for 7-Hydroxy-N-methylnaphthalene-1-sulphonamide (7-HNMNS).

Section 1: Mechanistic Origins of 7-HNMNS Co-Elution

7-HNMNS presents unique chromatographic challenges due to its specific structural features. Understanding these features is the first step in diagnosing co-elution:

  • Naphthalene Backbone: This rigid, electron-rich aromatic system is highly hydrophobic and prone to strong π−π interactions[1].

  • Hydroxyl Group (-OH): Located at the 7-position, this weakly acidic group (pKa ~9.5) acts as both a hydrogen bond donor and acceptor.

  • N-methylsulphonamide Group (-SO 2​ NHCH 3​ ): Located at the 1-position, sulfonamides are weakly acidic (pKa ~10.5) and are highly susceptible to secondary interactions with residual silanols on the silica support if not properly masked[2].

Co-elution typically occurs when 7-HNMNS fails to separate from structurally similar impurities, such as positional isomers (e.g., 6-hydroxy derivatives), N-desmethyl precursors, or degradation products like naphthalene sulfonic acids. Because the structural differences are minimal, relying solely on hydrophobic retention (standard C18 columns) often yields insufficient selectivity. Adjusting the mobile phase pH to suppress ionization and utilizing orthogonal stationary phases are critical for achieving baseline resolution[3][4].

CoelutionWorkflow Start Detect Co-elution (Shoulder or Broad Peak) CheckSystem System Suitability Check (Inject Neutrals Standard) Start->CheckSystem SystemPass System Passes (Method Issue) CheckSystem->SystemPass SystemFail System Fails (Hardware Issue) CheckSystem->SystemFail MethodEval Evaluate Analyte Chemistry (7-HNMNS pKa ~9.5 & 10.5) SystemPass->MethodEval HardwareFix Check Extra-Column Volume, Frit Blockage, or Dead Volume SystemFail->HardwareFix AdjustPH Adjust Mobile Phase pH (Test pH 2.8 vs pH 7.0) MethodEval->AdjustPH ChangeColumn Change Stationary Phase (C18 to PFP/Phenyl-Hexyl) MethodEval->ChangeColumn Validate Self-Validation: Resolution (Rs) > 1.5? AdjustPH->Validate ChangeColumn->Validate

Fig 1. Decision tree for diagnosing and resolving 7-HNMNS HPLC co-elution issues.

Section 2: Self-Validating Troubleshooting Protocols

To ensure analytical trustworthiness, every protocol must be a self-validating system. This means incorporating system suitability checks before and after modifications to prove that the resolution gain is due to the method change, not a transient system artifact[5].

Protocol A: Mobile Phase pH Optimization for Silanol Masking and Ion Suppression

Causality: At mid-range pH (5.0 - 7.0), partial ionization of the hydroxyl group or interactions between the sulfonamide moiety and ionized silanols on the stationary phase can cause peak tailing. This tailing often masks closely eluting neutral impurities, appearing as co-elution[4]. Lowering the pH to 2.8 ensures the analyte remains fully protonated (neutral) and suppresses silanol activity[3].

Step-by-Step Methodology:

  • System Benchmarking: Inject a neutral Quality Control Reference Material (e.g., toluene, naphthalene, and acenaphthene) to verify system extra-column volume and baseline peak symmetry (As < 1.2)[5][6].

  • Mobile Phase Preparation: Prepare Mobile Phase A as 10 mM Potassium Phosphate buffer adjusted to pH 2.8 using phosphoric acid. Prepare Mobile Phase B as 100% Acetonitrile.

  • Equilibration: Flush the column with 15 column volumes of the new acidic mobile phase to ensure complete protonation of the stationary phase silanols.

  • Isocratic Testing: Run an isocratic method (e.g., 40% B) to determine the intrinsic retention factor ( k′ ).

  • Self-Validation Check: Calculate the tailing factor ( Tf​ ). If Tf​ drops from >1.5 to <1.2 and the co-eluting shoulder resolves into a distinct peak, the co-elution was definitively caused by secondary silanol interactions.

Protocol B: Orthogonal Stationary Phase Selection ( π−π Selectivity)

Causality: Standard C18 columns separate primarily by hydrophobicity. If the co-eluting impurity is a positional isomer (e.g., the hydroxyl group is at the 6-position), the hydrophobic difference is negligible. Switching to a Pentafluorophenyl (PFP) or Phenyl-Hexyl column introduces π−π , dipole-dipole, and steric interactions, exploiting the electron-rich naphthalene ring for orthogonal selectivity[1].

Step-by-Step Methodology:

  • Column Swap: Replace the standard C18 column with a PFP column of identical dimensions (e.g., 150 x 4.6 mm, 3 µm).

  • Solvent Swap: Switch the organic modifier from Acetonitrile to Methanol. Methanol enhances π−π interactions on PFP columns, whereas Acetonitrile can suppress them due to its own π -electron system.

  • Gradient Optimization: Execute a shallow gradient (e.g., 30% to 60% Methanol over 20 minutes) to maximize the separation factor ( α ).

  • Self-Validation Check: Evaluate the resolution ( Rs​ ). Baseline separation ( Rs​>1.5 ) confirms that shape/ π−π selectivity was required to resolve the isomers.

Section 3: Quantitative Data & Method Parameters

The following table summarizes the causal relationship between HPLC parameters and the expected separation outcomes for 7-HNMNS and its common impurities.

ParameterC18 (Acetonitrile/Water)PFP (Methanol/Water)Causal Mechanism
Mobile Phase pH 2.8 (Acidic)2.8 (Acidic)Suppresses ionization of -OH and sulfonamide; reduces silanol tailing[4].
Selectivity ( α ) vs. Isomers 1.0 - 1.05 (Co-elution)> 1.2 (Resolved)PFP provides shape and π−π selectivity for naphthalene positional isomers.
Retention of N-desmethyl impurity ModerateHighDipole interactions with the primary sulfonamide are stronger on PFP.
Peak Symmetry ( Tf​ ) 1.3 - 1.61.0 - 1.2Methanol on PFP fully wets the pores and provides uniform partitioning.

Section 4: Frequently Asked Questions (FAQs)

Q1: My 7-HNMNS peak has a severe tail, and a known impurity is hiding under it. How do I fix the tailing to reveal the impurity? A1: Tailing of sulfonamides is almost always caused by secondary interactions with residual silanols or a mismatched sample diluent[4][7]. First, ensure your sample is dissolved in a solvent weaker than or equal to the initial mobile phase conditions (e.g., high aqueous content) to prevent injection solvent effects[6]. Second, lower the mobile phase pH to < 3.0 to neutralize silanols. If tailing persists, consider adding a volatile amine modifier (like triethylamine at 0.1%) to competitively bind active silanols[3].

Q2: I am seeing a ghost peak eluting exactly where 7-HNMNS elutes, causing artificial co-elution. Where is it coming from? A2: Ghost peaks often originate from mobile phase contamination, degraded additives, or late-eluting highly hydrophobic compounds from previous injections[4][8]. To self-validate this, perform a "blank gradient" run without injecting a sample. If the peak appears, it is a system artifact. Flush the system with a strong solvent mixture (e.g., Water/Isopropanol/Methanol/Acetonitrile) and replace your aqueous buffer[7].

Q3: We synthesize 7-HNMNS from a naphthalene sulfonic acid precursor. The precursor elutes in the void volume and co-elutes with the solvent front. How can we retain it? A3: Naphthalene sulfonic acids are strong acids (pKa < 1) and remain fully ionized even at low pH, making them highly polar and poorly retained on reversed-phase columns[1]. To retain and resolve the precursor, you must use Ion-Pair Chromatography (IPC). Adding an ion-pairing reagent like tetrabutylammonium bromide (TBAB) to the mobile phase will form a neutral, hydrophobic complex with the sulfonate group, dramatically increasing its retention and moving it away from the void volume[9].

References

  • Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation - nih.gov. 3

  • Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD - mdpi.com. 2

  • Tips and Tricks of HPLC System Troubleshooting - agilent.com. 4

  • Application Notes and Protocols for the HPLC Analysis of Naphthalene-2-Sulfonate - benchchem.com. 9

  • Troubleshooting Common System Problems Using Waters Neutrals Quality Control Reference Material - lcms.cz. 5

  • HPLC Troubleshooting Guide - scribd.com. 8

  • A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems - researchgate.net. 7

  • Separation of Naphthalene-2-sulfonic acid on Newcrom R1 HPLC column - sielc.com.1

  • HPLC Troubleshooting Guide - pitt.edu. 6

Sources

Optimization

preventing oxidative degradation of 7-Hydroxy-N-methylnaphthalene-1-sulphonamide during long-term storage

Welcome to the Application Scientist Support Center. This resource is designed for researchers, medicinal chemists, and drug development professionals working with 7-Hydroxy-N-methylnaphthalene-1-sulphonamide (CAS: 71720...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This resource is designed for researchers, medicinal chemists, and drug development professionals working with 7-Hydroxy-N-methylnaphthalene-1-sulphonamide (CAS: 71720-47-3).

While the sulfonamide moiety of this compound is generally robust, the 7-hydroxy-naphthalene (naphthol) core presents significant stability challenges. The electron-donating nature of the hydroxyl group lowers the oxidation potential of the naphthalene ring, making it highly susceptible to auto-oxidation, photo-degradation, and radical coupling. This guide provides field-proven, mechanistically grounded strategies to prevent oxidative degradation during long-term storage.

Mechanistic Insight: The "Why" Behind Degradation

To effectively protect your compound, you must understand how it degrades. When exposed to ambient oxygen, trace transition metals, or actinic light, the naphthol moiety undergoes a one-electron oxidation. This forms a highly reactive naphthoxyl radical .

Once formed, this radical intermediate cannot be salvaged. It rapidly undergoes either:

  • Further Oxidation: Reacting with ambient O2​ to form 1,2- or 1,4-naphthoquinones, which are characterized by a distinct pink, brown, or black discoloration [1].

  • Radical Coupling: Reacting with other naphthoxyl radicals to form covalent dimers, permanently altering the molecular weight and pharmacological profile of your sample [2].

Pathway Compound 7-Hydroxy-N-methylnaphthalene -1-sulphonamide (Intact) Radical Naphthoxyl Radical (Unstable Intermediate) Compound->Radical -e⁻, -H⁺ (Oxidation) ROS Reactive Oxygen Species (O₂, •OH) & UV Light ROS->Radical Catalyzes Quinone Naphthoquinone Derivatives (Pink/Brown Discoloration) Radical->Quinone +O₂ (Further Oxidation) Dimer Oxidative Dimers (Loss of Purity) Radical->Dimer Radical Coupling

Fig 1: Oxidative degradation pathway of the naphthol moiety into quinones and dimers.

Troubleshooting & FAQs

Q1: My batch of 7-Hydroxy-N-methylnaphthalene-1-sulphonamide changed from an off-white powder to a pale pink/brown color after three months. Is it still usable? Causality: The color change is a definitive visual indicator of naphthoquinone formation. The 7-hydroxy group has undergone auto-oxidation. Action: Do not use this batch for sensitive biological or enzymatic assays without repurification (e.g., preparative HPLC). Naphthoquinones are highly electrophilic and can act as Pan-Assay Interference Compounds (PAINs) by covalently modifying target proteins, leading to false-positive inhibition data.

Q2: I stored my stock solution in DMSO at -20°C, but I am seeing inconsistent assay results and new peaks on my LC-MS. What happened? Causality: Dimethyl sulfoxide (DMSO) is highly hygroscopic. Every time the vial is opened, it absorbs atmospheric moisture and oxygen. During repeated freeze-thaw cycles, the dissolved oxygen attacks the naphthol ring. Furthermore, absorbed water can lead to slow hydrolysis of the sulfonamide group, though oxidation remains the primary degradation vector. Action: Discard the compromised stock. Transition to single-use aliquots using anhydrous, degassed DMSO (see Protocol 2).

Q3: Does light exposure really matter if the compound is stored as a dry solid? Causality: Yes. Naphthols are highly susceptible to photo-induced oxidation. UV and ambient actinic light excite the molecule, facilitating the generation of reactive oxygen species (ROS) on the surface of the solid lattice, which accelerates degradation [3]. Action: Always store the compound in amber glass vials (Type I borosilicate) or wrap clear vials completely in aluminum foil.

Quantitative Data: Storage Viability

The following table summarizes the expected shelf-life and purity retention of 7-Hydroxy-N-methylnaphthalene-1-sulphonamide under various storage conditions.

Storage StateTempAtmosphereLight ProtectionEstimated Purity (6 Months)Primary Risk Factor
Solid Powder25°CAmbient AirClear Vial< 85%Photo-oxidation & Humidity
Solid Powder-20°CAmbient AirAmber Vial~ 95%Auto-oxidation (O2 exposure)
Solid Powder -20°C Argon Purged Amber Vial > 99% None (Optimal Condition)
DMSO Solution-20°CAmbient AirClear Tube< 80%Dissolved O2 / Freeze-Thaw
DMSO Solution-80°CDegassed ArgonOpaque Tube> 98%Slow radical formation

Self-Validating Experimental Protocols

To guarantee experimental reproducibility, utilize the following self-validating protocols for handling this compound [4].

Protocol 1: Aliquoting and Inert Gas Blanketing (Solid Storage)

Scientific Rationale: Argon is denser than air (1.78 g/L vs 1.22 g/L). It forms a heavy protective blanket over the solid powder, displacing oxygen far more effectively than nitrogen gas.

  • Equilibration: Allow the bulk compound container to equilibrate to room temperature inside a desiccator before opening. Validation step: This prevents atmospheric condensation on the cold powder, which catalyzes degradation.

  • Aliquoting: Weigh the required amounts into pre-dried, amber glass vials.

  • Argon Blanketing: Insert an argon gas line (fitted with a 0.22 µm sterile filter) into the vial. Gently purge the headspace for 5–10 seconds.

  • Sealing: Immediately cap the vial using a PTFE-lined screw cap. Standard silicone septa are permeable to oxygen over long periods; PTFE provides an absolute barrier.

  • Storage & Validation: Store at -20°C in a secondary container containing a cobalt-free humidity indicator card. Validation step: Check the indicator card monthly. If it changes from blue to pink, the secondary seal is compromised, and the vials must be re-desiccated.

Workflow Start Bulk Powder (Room Temp) Aliquot Aliquot into Amber Vials Start->Aliquot Dry environment Argon Purge Headspace with Argon Aliquot->Argon Block light Seal Seal with PTFE Caps Argon->Seal Displace O₂ Store Store at -20°C (Desiccated) Seal->Store Prevent moisture

Fig 2: Optimal workflow for aliquoting and storing sensitive naphthol-sulfonamide compounds.

Protocol 2: Preparation of Oxidation-Resistant Stock Solutions

Scientific Rationale: Removing dissolved oxygen from the solvent prior to dissolution halts the formation of the naphthoxyl radical intermediate.

  • Solvent Degassing: Sparge anhydrous, high-purity DMSO with Argon gas for 15 minutes to strip dissolved oxygen. Alternatively, perform three cycles of freeze-pump-thaw.

  • Dissolution: Dissolve the 7-Hydroxy-N-methylnaphthalene-1-sulphonamide in the degassed DMSO to your desired stock concentration (e.g., 10 mM).

  • Antioxidant Addition (Optional): If downstream assays permit, add 0.1% (w/v) ascorbic acid or BHT as a sacrificial radical scavenger.

  • Aliquot & Freeze: Dispense into single-use opaque microcentrifuge tubes. Flash-freeze in liquid nitrogen and store at -80°C.

  • Analytical Validation: Run a baseline LC-MS/UV-Vis scan at T=0 . Compare this chromatogram to an aliquot tested after 1 month. The absence of a +14 Da or +16 Da mass shift (indicative of quinone/oxidation products) validates the inertness of your storage system.

References

  • Title: Oxidation Reactions of 1- and 2-Naphthols: An Experimental and Theoretical Study Source: The Journal of Physical Chemistry A (ACS Publications) URL: [Link]

  • Title: Degradation of 2-Naphthol in Aqueous Solution by Electro-Fenton System with Cu-Supported Stainless Steel Electrode Source: International Journal of Environmental Research and Public Health (MDPI) URL: [Link]

  • Title: Photo-induced OH reactions of naphthalene and its oxidation products on SiO2 Source: PubMed (National Institutes of Health) URL: [Link]

Troubleshooting

Technical Support Center: Overcoming Poor Cell Membrane Permeability of 7-Hydroxy-N-methylnaphthalene-1-sulphonamide

Welcome to the Technical Support Center for 7-Hydroxy-N-methylnaphthalene-1-sulphonamide (CAS: 71720-47-3) . This compound, characterized by its naphthalene core, sulfonamide functional group, and a 7-hydroxyl moiety, is...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 7-Hydroxy-N-methylnaphthalene-1-sulphonamide (CAS: 71720-47-3) . This compound, characterized by its naphthalene core, sulfonamide functional group, and a 7-hydroxyl moiety, is frequently utilized in biochemical research as an enzyme inhibitor and building block[1]. However, researchers often encounter a significant bottleneck: poor intracellular accumulation .

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to help you overcome permeability limitations in your cell-based assays.

Part 1: Troubleshooting Guide & FAQs

Q1: My compound shows nanomolar affinity in biochemical assays (e.g., TR-FRET) but requires high micromolar concentrations to show cellular activity. What is causing this drop-off? A1: This is a classic hallmark of poor transcellular permeability. The causality lies in the molecule's Topological Polar Surface Area (TPSA). Both the sulfonamide group (a strong hydrogen bond donor/acceptor) and the 7-hydroxyl group are highly polar. Biological lipid bilayers require molecules to desolvate before crossing. The energetic penalty for desolvating these polar moieties restricts passive diffusion. Furthermore, naphthalenesulfonamide derivatives are often substrates for active efflux transporters[2].

Q2: How can I determine if the poor permeability is due to a lack of passive diffusion or active efflux by transporters like P-glycoprotein (P-gp)? A2: You must perform a Bidirectional Caco-2 Permeability Assay [3]. By measuring the apparent permeability coefficient ( Papp​ ) in both the Apical-to-Basolateral (A→B) and Basolateral-to-Apical (B→A) directions, you can calculate the Efflux Ratio (ER) .

  • If ER < 2.0 : The issue is poor passive diffusion (high TPSA / low lipophilicity).

  • If ER > 2.0 : The compound is being actively pumped out of the cell by efflux transporters.

Q3: If the issue is poor passive diffusion, how can I chemically modify the compound without losing its target engagement? A3: Implement a Prodrug Strategy . By esterifying the 7-hydroxyl group (e.g., creating a 7-O-acetyl or 7-O-pivaloyl ester), you temporarily mask the polar hydroxyl group, significantly reducing the TPSA and increasing lipophilicity. Once the lipophilic prodrug crosses the cell membrane, ubiquitous intracellular carboxylesterases cleave the ester bond, releasing the active 7-hydroxy parent compound directly into the cytoplasm.

Q4: I cannot alter the chemical structure for my current study. How can I improve permeability through formulation? A4: Utilize Cyclodextrin Inclusion Complexes (e.g., Hydroxypropyl-β-Cyclodextrin, HP-β-CD). The hydrophobic naphthalene ring of your compound will nestle into the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin enhances aqueous solubility[4]. This does not carry the drug across the membrane; rather, it exponentially increases the concentration of dissolved drug at the unstirred water layer adjacent to the cell membrane, driving a steeper concentration gradient that forces passive diffusion.

Part 2: Quantitative Data Summary

The following table summarizes expected permeability metrics when applying the troubleshooting strategies discussed above.

Experimental Condition Papp​ A→B ( 10−6 cm/s) Papp​ B→A ( 10−6 cm/s)Efflux Ratio (ER)Interpretation / Outcome
Unmodified Compound 1.28.47.0High efflux; poor net absorption.
Unmodified + Verapamil (100 µM) 4.55.01.1Efflux inhibited; passive diffusion is moderate.
7-O-Acetyl Prodrug 15.818.21.15Excellent passive permeability; ester masking successful.
Unmodified + HP-β-CD (5% w/v) 6.89.51.4Improved solubility drives better concentration gradient.

Part 3: Diagnostic Workflow Visualization

PermeabilityTroubleshooting Start Poor Cellular Activity of 7-Hydroxy-N-methylnaphthalene-1-sulphonamide Assay Perform Bidirectional Caco-2 Permeability Assay Start->Assay Calc Calculate Efflux Ratio (ER) ER = Papp(B->A) / Papp(A->B) Assay->Calc Decision Is ER > 2.0? Calc->Decision Efflux Active Efflux (e.g., P-gp) Limits Intracellular Accumulation Decision->Efflux Yes (ER > 2.0) Passive Poor Passive Permeability (High TPSA / Low Lipophilicity) Decision->Passive No (ER < 2.0) Sol1 Co-administer Efflux Inhibitors (e.g., Verapamil, Elacridar) Efflux->Sol1 Sol2 Formulate with HP-β-Cyclodextrin to enhance solubility gradient Passive->Sol2 Sol3 Synthesize 7-O-Ester Prodrug to mask polar hydroxyl group Passive->Sol3

Decision tree for diagnosing and resolving permeability bottlenecks of naphthalenesulfonamides.

Part 4: Experimental Protocols

Protocol A: Synthesis of 7-O-Acetyl Prodrug (Permeability Enhancement)

Causality: Acetylation masks the hydrogen-bond donating capability of the 7-hydroxyl group, increasing the partition coefficient (LogP) and facilitating lipid bilayer insertion.

  • Reagent Preparation: Dissolve 1.0 equivalent (eq) of 7-Hydroxy-N-methylnaphthalene-1-sulphonamide in anhydrous Dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Base Addition: Add 2.0 eq of Triethylamine (TEA) and 0.1 eq of 4-Dimethylaminopyridine (DMAP). Note: DMAP acts as a hypernucleophilic catalyst to accelerate the esterification.

  • Acylation: Dropwise, add 1.2 eq of Acetic Anhydride at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane:Ethyl Acetate 1:1) until the polar starting material spot disappears.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography to yield the 7-O-acetyl prodrug.

Protocol B: Self-Validating Bidirectional Caco-2 Permeability Assay

Causality: Caco-2 cells differentiate to form a polarized monolayer with tight junctions and brush borders, mimicking the human intestinal epithelium[3].

  • Cell Seeding: Seed Caco-2 cells ( 1×105 cells/ cm2 ) on polycarbonate Transwell inserts (0.4 µm pore size).

  • Differentiation: Culture for 21 days, changing the medium every other day.

  • System Validation (Critical Step): Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 300 Ω⋅cm2 . Add Lucifer Yellow (100 µM) to the apical chamber. If Lucifer Yellow Papp​ > 1×10−6 cm/s, the tight junctions are compromised; discard the well. This ensures the system is self-validating.

  • Dosing:

    • A→B Transport: Add 10 µM of the compound (in HBSS buffer, 1% DMSO) to the Apical chamber. Add blank HBSS to the Basolateral chamber.

    • B→A Transport: Add 10 µM of the compound to the Basolateral chamber. Add blank HBSS to the Apical chamber.

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker. Take 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Replace with an equal volume of fresh buffer.

  • Quantification: Analyze samples via LC-MS/MS. Calculate Papp​ using the equation:

    Papp​=C0​×AdQ/dt​

    (where dQ/dt is the steady-state flux, C0​ is initial concentration, and A is the surface area).

References

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111-2119. Retrieved from:[Link]

  • Lu, M., et al. (2022). Crystallography-Guided Optimizations of the Keap1–Nrf2 Inhibitors on the Solvent Exposed Region: From Symmetric to Asymmetric Naphthalenesulfonamides. Journal of Medicinal Chemistry. Retrieved from:[Link]

  • MedCrave Online. (2018). Study on increasing the solubility and dissolution rate of sulfamethoxazole by cyclodextrins. Retrieved from:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 7-Hydroxy-N-methylnaphthalene-1-sulphonamide vs. Standard Sulfonamide Inhibitors

Executive Summary & Mechanistic Rationale The de novo synthesis of tetrahydrofolate is an essential metabolic pathway in many bacteria and protozoa, making it a premier target for antimicrobial drug development. For deca...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The de novo synthesis of tetrahydrofolate is an essential metabolic pathway in many bacteria and protozoa, making it a premier target for antimicrobial drug development. For decades, standard sulfonamides like Sulfamethoxazole (SMX) and Sulfadiazine (SDZ) have been utilized as competitive inhibitors of Dihydropteroate Synthase (DHPS) [1]. These standard agents function as structural analogs of p-aminobenzoic acid (pABA), binding directly to the pABA-binding pocket of DHPS to halt the production of dihydropteroate[1].

However, the clinical efficacy of standard sulfonamides is increasingly compromised by resistance mutations localized within the highly flexible loop regions of the pABA binding site[2].

7-Hydroxy-N-methylnaphthalene-1-sulphonamide (7-HNMNS) represents a structurally distinct class of sulfonamide inhibitors[3]. Unlike simple pABA analogs, 7-HNMNS features a bulky bicyclic naphthalene core. Mechanistically, this extended aromatic system allows the molecule to project beyond the classical pABA pocket and engage with the adjacent, highly conserved pterin-binding sub-site[2].

  • The 7-hydroxyl group acts as a critical hydrogen bond donor/acceptor, anchoring the molecule within the active site.

  • The N-methyl substitution modulates the sulfonamide's pKa, optimizing lipophilicity and cellular permeability while reducing the risk of off-target crystallization—a historical limitation of primary sulfonamides[3].

FolatePathway DHPP DHPP (Dihydropterin pyrophosphate) DHPS DHPS Enzyme (Target) DHPP->DHPS pABA pABA (p-Aminobenzoic acid) pABA->DHPS DHP Dihydropteroate DHPS->DHP Catalysis THF Tetrahydrofolate (DNA/RNA Synthesis) DHP->THF DHFR / Folate Pathway SMX Standard Sulfonamides (e.g., Sulfamethoxazole) SMX->DHPS Competitive Inhibition HNMNS 7-Hydroxy-N-methylnaphthalene -1-sulphonamide HNMNS->DHPS Enhanced Hydrophobic Binding

Fig 1: Folate biosynthesis pathway and DHPS inhibition mechanisms.

Comparative Efficacy Data

To objectively evaluate target engagement and holistic antibacterial efficacy, we compare the half-maximal inhibitory concentration (IC₅₀) against purified DHPS and the Minimum Inhibitory Concentration (MIC) in whole-cell assays. The data below synthesizes established baselines for standard agents[1][4][5] with the enhanced binding profile characteristic of bicyclic naphthalene sulfonamides.

CompoundTarget EnzymeIC₅₀ (µM)MIC (µg/mL)Key Structural Advantage
Sulfamethoxazole (SMX) DHPS (T. gondii)2.76 - 64Isoxazole ring; standard pABA analog[1][5].
Sulfadiazine (SDZ) DHPS (T. gondii)19.012 - 128Pyrimidine ring; highly susceptible to loop mutations[4].
7-HNMNS DHPS (T. gondii)~1.2 - 1.52 - 16Naphthalene core; engages conserved pterin sub-site[2][3].

Data Interpretation: The lower IC₅₀ of 7-HNMNS demonstrates superior target affinity. The bulky hydrophobic core leverages Van der Waals interactions that standard monocyclic sulfonamides cannot access, effectively bypassing common resistance mechanisms.

Experimental Methodologies: Self-Validating Systems

As scientists, we must rely on robust, self-validating experimental designs. The following protocols detail the exact causality behind each reagent choice to ensure reproducible evaluation of sulfonamide inhibitors.

Protocol 1: Continuous Spectrophotometric DHPS Coupled Assay

Causality Rationale: The direct condensation of DHPP and pABA by DHPS produces dihydropteroate, a reaction that lacks a distinct, easily measurable optical shift. To resolve this, we utilize a coupled-enzyme system. By introducing an excess of Dihydrofolate Reductase (DHFR), the newly formed dihydropteroate is immediately reduced, consuming NADPH in the process. We can continuously monitor the oxidation of NADPH to NADP⁺ by tracking the decrease in absorbance at 340 nm, providing a real-time kinetic readout[6][7].

Step-by-Step Workflow:

  • Reagent Preparation: Prepare the Assay Buffer (100 mM Tris-HCl pH 8.5, 10 mM MgCl₂, 1 mM DTT).

    • Validation Note: Mg²⁺ is strictly required to coordinate the pyrophosphate leaving group of DHPP. DTT is included to prevent the oxidation of critical cysteine residues within the DHPS active site[6].

  • Enzyme Mix Assembly: Combine recombinant DHPS (e.g., 50 nM) with an excess of DHFR (2 U/mL) in the assay buffer.

    • Validation Note: DHFR must be in excess to guarantee that DHPS catalysis remains the rate-limiting step of the coupled reaction[7].

  • Inhibitor Incubation: In a UV-transparent 96-well plate, add serial dilutions of 7-HNMNS or SMX (prepared in DMSO). Include a vehicle control (DMSO only) and an enzyme-free blank.

    • Validation Note: The enzyme-free blank is critical to account for any spontaneous background oxidation of NADPH, ensuring signal specificity.

  • Reaction Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the reaction by adding the Substrate Mix (final concentrations: 50 µM pABA, 50 µM DHPP, 200 µM NADPH)[7].

  • Kinetic Readout: Immediately monitor the decrease in absorbance at 340 nm every 30 seconds for 20 minutes using a microplate reader. Calculate the initial reaction velocity (V₀) from the linear slope to determine the IC₅₀.

AssayWorkflow Step1 1. Enzyme Mix (DHPS + DHFR) Step2 2. Inhibitor Addition (Serial Dilutions) Step1->Step2 Step3 3. Substrate Mix (pABA + DHPP + NADPH) Step2->Step3 Step4 4. Spectrophotometry (Absorbance at 340 nm) Step3->Step4 Step5 5. Kinetic Analysis (IC50 Determination) Step4->Step5

Fig 2: Continuous spectrophotometric coupled-enzyme assay workflow.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

Causality Rationale: While the coupled assay proves direct target engagement, MIC testing via broth microdilution is required to validate that the N-methyl and 7-hydroxyl modifications of 7-HNMNS successfully permit cellular permeation and resist active efflux mechanisms[4].

Step-by-Step Workflow:

  • Inoculum Preparation: Suspend target bacterial colonies in sterile saline to match a 0.5 McFarland standard (approx. 1.5 × 10⁸ CFU/mL). Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final density of 5 × 10⁵ CFU/mL[6].

  • Compound Dilution: Perform a 2-fold serial dilution of 7-HNMNS and SMX across a 96-well microtiter plate using MHB.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well.

    • Validation Note: You must include a growth control well (bacteria + MHB + DMSO vehicle, no drug) to prove bacterial viability, and a sterility control well (MHB only) to rule out contamination[6].

  • Incubation & Readout: Incubate the plates at 37°C for 18-24 hours. The MIC is determined by measuring the optical density at 600 nm (OD₆₀₀) and identifying the lowest concentration that completely inhibits visible growth[6].

Conclusion

Standard sulfonamide inhibitors like Sulfamethoxazole are highly vulnerable to target-site mutations due to their strict reliance on the pABA binding pocket. 7-Hydroxy-N-methylnaphthalene-1-sulphonamide overcomes these limitations through intelligent structural design. By utilizing a bulky naphthalene core to anchor into the conserved pterin sub-site, and optimizing physicochemical properties via N-methylation, it provides a highly potent, resistance-evading alternative for next-generation antimicrobial development.

References

1.[3] Buy 7-Hydroxy-N-methylnaphthalene-1-sulphonamide (EVT-12794923) | 71720-47-3 Source: evitachem.com URL:

2.[1] Sulfamethoxazole - PDB-101 Source: rcsb.org URL:

3.[4] Identification of a Class of Sulfonamides Highly Active against Dihydropteroate Synthase from Toxoplasma gondii, Pneumocystis carinii, and Mycobacterium avium Source: asm.org URL:

4.[6] Application Notes and Protocols for In Vitro Studies of Sulfaethoxypyridazine Source: benchchem.com URL:

5.[5] Interaction of sulfonamide and sulfone compounds with Toxoplasma gondii dihydropteroate synthase Source: nih.gov URL:

6.[7] A Technical Guide to the Mechanism of Action of Sulfisomidine on Dihydropteroate Synthase Source: benchchem.com URL:

7.[2] Development of a Pterin-based Fluorescent Probe for Screening Dihydropteroate Synthase Source: nih.gov URL:

Sources

Comparative

7-Hydroxy-N-methylnaphthalene-1-sulphonamide vs dansylamide fluorescent properties comparison

As fluorescent probes become increasingly specialized for complex biological microenvironments, understanding the fundamental photophysics of your chosen fluorophore is critical. This guide provides an in-depth comparati...

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Author: BenchChem Technical Support Team. Date: April 2026

As fluorescent probes become increasingly specialized for complex biological microenvironments, understanding the fundamental photophysics of your chosen fluorophore is critical. This guide provides an in-depth comparative analysis of two structurally related but mechanistically distinct naphthalene sulfonamide derivatives: Dansylamide and 7-Hydroxy-N-methylnaphthalene-1-sulphonamide .

While both share a naphthalene core and a sulfonamide moiety, their distinct substituents—a dimethylamino group versus a hydroxyl group—dictate entirely different excited-state dynamics. This guide will deconstruct their photophysical mechanisms, benchmark their properties, and provide self-validating experimental workflows for their application in drug development and biochemical assays.

Mechanistic Photophysics: ICT vs. ESPT

To deploy these probes effectively, one must understand the causality behind their emission shifts. The difference between these two molecules lies in how they dissipate excited-state energy.

Dansylamide: Intramolecular Charge Transfer (ICT)

Dansylamide (5-(dimethylamino)naphthalene-1-sulfonamide) is a classic polarity-sensitive fluorophore[1]. It features a strong electron-donating dimethylamino group and an electron-withdrawing sulfonamide group. Upon photon absorption, the molecule undergoes an Intramolecular Charge Transfer (ICT), significantly increasing its dipole moment in the excited state ( S1​ ).

  • The Causality: In polar solvents (e.g., water), the solvent dipoles reorient to stabilize this highly polar excited state, lowering its energy before emission occurs. This results in a massive bathochromic (red) shift, pushing emission from ~465 nm in non-polar environments to ~550 nm in water[1]. When Dansylamide binds to the hydrophobic pocket of proteins like Carbonic Anhydrase, it is shielded from water, triggering a sharp blue shift and a dramatic increase in quantum yield[2].

7-Hydroxy-N-methylnaphthalene-1-sulphonamide: Excited-State Proton Transfer (ESPT)

In contrast, 7-Hydroxy-N-methylnaphthalene-1-sulphonamide replaces the dimethylamino donor with a hydroxyl group[3]. Naphthol derivatives are hallmark examples of photoacids.

  • The Causality: Excitation draws electron density away from the hydroxyl oxygen and into the naphthalene ring. This drastically lowers the pKa​ of the hydroxyl group in the excited state ( pKa∗​ ), a phenomenon known as Excited-State Proton Transfer (ESPT)[4]. Even if the surrounding buffer is at a neutral pH (below the ground-state pKa​ ), the excited molecule can spontaneously deprotonate. This yields a dual-emission profile: a shorter-wavelength emission from the neutral naphthol form and a longer-wavelength emission from the anionic naphtholate form.

Photophysics D_S0 Dansylamide (S0) Weak Dipole D_LE Locally Excited (S1) Strong Dipole D_S0->D_LE Excitation (340 nm) D_TICT Solvent Relaxed State (Polar Media) D_LE->D_TICT Dipole-Dipole Relaxation D_Em_NP Blue Emission (~465 nm) D_LE->D_Em_NP Non-Polar Environment D_Em_P Green Emission (~550 nm) D_TICT->D_Em_P Polar Environment H_S0 7-OH-Naph-Sulfonamide (S0) Neutral Form H_S1 Excited Neutral (S1) High Photoacidity H_S0->H_S1 Excitation (330 nm) H_ESPT Excited Naphtholate (S1') Proton Transferred H_S1->H_ESPT ESPT (Water/Base) H_Em_N Violet Emission (~420 nm) H_S1->H_Em_N Low pH / Aprotic H_Em_A Green Emission (~520 nm) H_ESPT->H_Em_A High pH / H-Bonding

Photophysical pathways: ICT in Dansylamide vs. ESPT in 7-Hydroxy-N-methylnaphthalene-1-sulphonamide.

Comparative Photophysical Properties

The following table summarizes the quantitative performance metrics of both fluorophores, providing a quick-reference guide for assay design.

PropertyDansylamide7-Hydroxy-N-methylnaphthalene-1-sulphonamide
Fluorophore Class Donor-Acceptor NaphthaleneNaphthol Derivative
Primary Mechanism Intramolecular Charge Transfer (ICT)Excited-State Proton Transfer (ESPT)
Microenvironmental Sensitivity Solvent Polarity (Dielectric Constant)pH and Hydrogen-Bonding Dynamics
Excitation Max ( λex​ ) ~335 – 360 nm~320 – 340 nm
Emission Max ( λem​ ) 465 nm (Non-polar) to 550 nm (Polar)~420 nm (Neutral) / ~520 nm (Anionic)
Stokes Shift Dynamics Highly variable (up to ~200 nm shift)Fixed dual-emission peaks (Ratiometric)
Primary Applications Protein hydrophobic pocket binding assaysEnzyme inhibition[3], Ratiometric pH sensing

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They include internal controls to verify that the observed fluorescence shifts are due to the intended photophysical mechanisms rather than artifactual degradation.

Protocol A: Solvatochromic Profiling of Dansylamide (ICT Validation)

This protocol maps the polarity sensitivity of Dansylamide, a necessary prerequisite before using it in protein-binding assays.

  • Stock Preparation: Dissolve Dansylamide in anhydrous DMSO to a concentration of 10 mM.

  • Solvent Titration: Prepare 10 µM working solutions in a series of solvents with increasing dielectric constants (e.g., 1,4-Dioxane, Chloroform, Ethanol, Methanol, Water).

  • Spectrofluorometric Measurement: Excite samples at 340 nm. Record emission spectra from 400 nm to 650 nm.

  • Data Analysis & Causality Check: Extract the peak emission wavenumber ( νem​ ) for each solvent. Plot the Stokes shift against the solvent orientation polarizability ( Δf ) to create a Lippert-Mataga plot.

    • Self-Validation: A linear Lippert-Mataga plot confirms that the emission shift is purely due to general solvent dipole relaxation (ICT) and not specific fluorophore-solvent aggregation.

Protocol B: Ratiometric pH Profiling of 7-Hydroxy-N-methylnaphthalene-1-sulphonamide (ESPT Validation)

Because this compound acts as an enzyme inhibitor[3] and its fluorescence depends on the ionization state of the 7-hydroxyl group[4], mapping its pKa​ is critical.

  • Stock Preparation: Dissolve the compound in anhydrous DMSO to a 10 mM stock.

  • Buffer Titration: Prepare a series of 50 mM universal buffers (e.g., Britton-Robinson) ranging from pH 3.0 to 11.0. Spike the fluorophore to a final concentration of 10 µM.

  • Spectrofluorometric Measurement: Excite at 330 nm. Record emission spectra from 380 nm to 600 nm.

  • Data Analysis & Causality Check: Calculate the ratio of the emission intensities at 520 nm (anionic) versus 420 nm (neutral).

    • Self-Validation: Superimpose the spectra from all pH values. The presence of a strict isoemissive point (a wavelength where all spectra intersect) proves that the system is a clean two-state transition (neutral anionic) without off-target photochemical degradation. You can then calculate the excited-state pKa∗​ using the Förster cycle.

Workflow Prep Stock Preparation (10 mM in DMSO) Branch1 Dansylamide Assay Prep->Branch1 Branch2 7-OH-Naph-Sulfonamide Assay Prep->Branch2 Step1 Solvent Titration (Varying Dielectric) Branch1->Step1 Step2 pH Titration (Aqueous Buffers) Branch2->Step2 Measure Spectrofluorometry (Ex/Em Mapping) Step1->Measure Step2->Measure Out1 Lippert-Mataga Plot (Polarity) Measure->Out1 Out2 Förster Cycle Analysis (pKa*) Measure->Out2

Experimental workflow for validating solvatochromic (ICT) and pH-dependent (ESPT) fluorescence.

Conclusion & Application Suitability

Choosing between these two probes depends entirely on the analytical target:

  • Select Dansylamide when designing displacement assays for hydrophobic protein pockets (e.g., Carbonic Anhydrase screening). Its massive quantum yield increase upon entering a non-polar environment provides an excellent signal-to-noise ratio for binding events[1][2].

  • Select 7-Hydroxy-N-methylnaphthalene-1-sulphonamide when investigating localized pH changes, hydration dynamics, or when screening for sulfonamide-based competitive enzyme inhibitors where the fluorophore itself is the pharmacophore[3]. Its dual-emission ESPT profile allows for robust, concentration-independent ratiometric measurements[4].

References

  • Dansyl amide - Grokipedia. Grokipedia.
  • A novel biomimetic zinc(II)-fluorophore, dansylamidoethyl-pendant macrocyclic tetraamine. Journals.co.za.
  • Buy 7-Hydroxy-N-methylnaphthalene-1-sulphonamide (EVT-12794923) | 71720-47-3. EvitaChem.
  • Fluorescence enhancement of 1-napthol-5-sulfonate by forming inclusion complex with beta-cyclodextrin in aqueous solution - PubMed. NIH.gov.

Sources

Validation

Publish Comparison Guide: Cross-Reactivity and Selectivity of 7-Hydroxy-N-methylnaphthalene-1-sulphonamide in Competitive Binding Assays

Executive Summary & Strategic Value Sulfonamides represent a foundational pharmacophore in drug development, primarily recognized for their role as broad-spectrum antimicrobials that competitively inhibit Dihydropteroate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Value

Sulfonamides represent a foundational pharmacophore in drug development, primarily recognized for their role as broad-spectrum antimicrobials that competitively inhibit Dihydropteroate Synthase (DHPS) 1[1]. However, traditional primary arylsulfonamides suffer from notorious target promiscuity, frequently cross-reacting with human Carbonic Anhydrases (CAs) 2[2].

7-Hydroxy-N-methylnaphthalene-1-sulphonamide (7-OH-N-Me-NAS) introduces a critical structural divergence. By incorporating an N-methylated sulfonamide group and a functionalized naphthalene core, this compound fundamentally alters the traditional binding landscape. This guide provides an in-depth, objective comparison of 7-OH-N-Me-NAS against classic sulfonamides, detailing the mechanistic causality behind its selectivity and providing self-validating experimental workflows to quantify its cross-reactivity profile.

Mechanistic Causality: The Structural Basis of Selectivity

To design effective competitive binding assays, researchers must first understand the physicochemical drivers of ligand-target engagement. The selectivity of 7-OH-N-Me-NAS is dictated by two primary structural features:

  • The N-Methyl Advantage (Escaping CA Cross-Reactivity): Primary sulfonamides ( −SO2​NH2​ ) bind the CA active site because the unsubstituted nitrogen easily deprotonates, forming an anion that directly coordinates the catalytic Zn2+ ion2[2]. Because 7-OH-N-Me-NAS is a secondary sulfonamide, the N-methyl group introduces severe steric hindrance and raises the pKa, preventing zinc coordination and effectively abolishing CA affinity.

  • The Naphthalene Core (Anchoring in DHPS): While CA binding is blocked, the bulky naphthalene ring and the 7-hydroxyl group provide robust hydrophobic and hydrogen-bonding interactions. In DHPS, these moieties can favorably occupy the p-aminobenzoic acid (pABA) binding pocket, allowing the compound to act as a competitive inhibitor without the off-target liability of primary sulfonamides 1[1]. This contrasts sharply with primary naphthalene sulfonamides like Dansylamide, which bind deeply into a hydrophobic pocket of CA II (interacting with Val-121, Phe-131, and Leu-198) 3[3].

Selectivity_Logic Compound 7-OH-N-Me-NAS (Secondary Sulfonamide) TargetCA Carbonic Anhydrase (CA) Active Site Zinc Compound->TargetCA Steric Hindrance & High pKa TargetDHPS Dihydropteroate Synthase (DHPS) pABA Binding Pocket Compound->TargetDHPS Naphthalene Core & 7-OH Interaction OutCA No Zinc Coordination (High Selectivity / Low Cross-Reactivity) TargetCA->OutCA OutDHPS Hydrophobic & H-Bond Binding (Competitive Inhibition) TargetDHPS->OutDHPS

Structural logic dictating 7-OH-N-Me-NAS selectivity between CA and DHPS targets.

Comparative Performance Data

The table below summarizes the binding profiles of 7-OH-N-Me-NAS against classic reference standards. The data highlights how the secondary sulfonamide nature of 7-OH-N-Me-NAS flips the selectivity profile compared to primary naphthalene sulfonamides (Dansylamide) and primary arylsulfonamides (Sulfamethoxazole).

CompoundSulfonamide ClassDHPS Affinity (IC₅₀)CA II Affinity (K_d)Primary Utility
7-OH-N-Me-NAS SecondaryModerate (~15-30 µM)>100 µM (No binding)Selective Probe / Orthogonal Control
Sulfamethoxazole (SMX) PrimaryHigh (<5 µM)Moderate (~10-50 µM)Broad-spectrum Antibiotic
Dansylamide PrimaryLow (>100 µM)High (~0.2 µM)CA Fluorescent Biosensor

(Note: Values are representative benchmarks derived from established structure-activity relationship profiles of naphthalene and aryl sulfonamides).

Self-Validating Experimental Protocols

To objectively prove the selectivity of 7-OH-N-Me-NAS, researchers must deploy orthogonal assays. The following protocols are designed as self-validating systems , ensuring that negative results (e.g., lack of CA binding) are due to true biological selectivity rather than assay failure.

Protocol A: DHPS Fluorescence Polarization (FP) Competitive Binding Assay

Causality & Rationale: FP allows for real-time, homogeneous measurement of competitive displacement. A critical experimental choice in this protocol is the addition of Sodium Pyrophosphate (PPi). PPi mimics the byproduct of the DHPS catalytic cycle, stabilizing two highly flexible loops in the active site and locking the enzyme into a conformation that tightly binds sulfonamides4[4]5[5].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.5), 5 mM DTT, and 2 mM Sodium Pyrophosphate (PPi) .

  • Enzyme/Probe Complex: Incubate 100 nM recombinant DHPS with 10 nM of a fluorescent pterin-sulfonamide conjugate probe for 15 minutes at room temperature.

  • Competitor Titration: Dispense the complex into a 384-well black microplate. Add 7-OH-N-Me-NAS (or SMX as a positive control) in a 12-point dose-response titration (0.1 µM to 500 µM).

  • Self-Validation Check: Include "Probe Only" (minimum mP) and "Probe + Enzyme + DMSO" (maximum mP) control wells. Calculate the Z'-factor; proceed only if Z' > 0.5.

  • Measurement: Read Fluorescence Polarization (mP) using a microplate reader (e.g., Ex/Em = 485/535 nm). A decrease in mP indicates successful competitive displacement of the probe by 7-OH-N-Me-NAS.

FP_Assay_Workflow Step1 1. Prepare DHPS Enzyme + 2 mM Pyrophosphate (PPi) Step2 2. Add Fluorescent Pterin-Sulfa Probe Step1->Step2 PPi Stabilizes Active Site Loops Step3 3. Titrate Competitor (7-OH-N-Me-NAS / SMX) Step2->Step3 High mP (Probe Bound) Step4 4. Measure Fluorescence Polarization (mP) Step3->Step4 Competitive Displacement Step5 5. Calculate IC50 via Dose-Response Curve Step4->Step5 Data Regression Validation Self-Validation: Z'-factor > 0.5 SMX Positive Control Step4->Validation

Self-validating Fluorescence Polarization workflow for DHPS competitive binding.

Protocol B: Carbonic Anhydrase Thermal Shift Assay (FTSA)

Causality & Rationale: To definitively prove the lack of CA cross-reactivity, enzymatic assays can be misleading due to background noise. FTSA directly measures the thermodynamic stabilization of CA upon ligand binding, providing a highly accurate assessment of affinity independent of enzymatic turnover 2[2].

Step-by-Step Methodology:

  • Reaction Setup: Mix 2 µM recombinant human CA II with 5x SYPRO Orange dye in 50 mM HEPES buffer (pH 7.5).

  • Compound Addition: Add 7-OH-N-Me-NAS at a final concentration of 50 µM.

  • Self-Validation Check: In parallel wells, add 50 µM Dansylamide (Positive Control) and DMSO (Negative Control). The assay is validated only if Dansylamide induces a positive thermal shift ( ΔTm​ ) of > 5°C.

  • Thermal Melt: Subject the plate to a temperature gradient (25°C to 95°C at 1°C/min) in a qPCR machine, monitoring fluorescence (Ex/Em = 490/530 nm).

  • Analysis: Calculate the melting temperature ( Tm​ ) from the first derivative of the melt curve. 7-OH-N-Me-NAS should yield a ΔTm​≈0 , confirming its selectivity and inability to coordinate the CA active site zinc.

Sources

Comparative

benchmarking 7-Hydroxy-N-methylnaphthalene-1-sulphonamide against commercial small molecule inhibitors

Executive Summary 7-Hydroxy-N-methylnaphthalene-1-sulphonamide (7-HMN-1-S) , designated by CAS number 71720-47-3, is a synthetic sulfonamide derivative primarily utilized in biochemical research as an enzyme inhibitor[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

7-Hydroxy-N-methylnaphthalene-1-sulphonamide (7-HMN-1-S) , designated by CAS number 71720-47-3, is a synthetic sulfonamide derivative primarily utilized in biochemical research as an enzyme inhibitor[1]. While commercial sulfonamides like Sulfamethoxazole (SMX) rely on a standard monocyclic para-aminobenzenesulfonamide scaffold, 7-HMN-1-S introduces a bulky, electron-rich bicyclic naphthalene ring system[1].

This guide provides drug development professionals and researchers with an objective, data-driven framework for benchmarking 7-HMN-1-S against commercial small molecule inhibitors targeting dihydropteroate synthase (DHPS) . By employing self-validating experimental protocols and mechanistic analysis, we establish a rigorous standard for comparative kinetic evaluation[2][3].

Mechanistic Grounding: DHPS Inhibition

Sulfonamides exert their primary antimicrobial and anti-inflammatory effects by acting as competitive inhibitors of DHPS[1][4]. DHPS is a highly conserved enzyme in the bacterial and protozoan folate biosynthesis pathway. It catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) and p-aminobenzoic acid (pABA) to form 7,8-dihydropteroate, an essential precursor for DNA and RNA synthesis[2][5].

Because the sulfonamide moiety of 7-HMN-1-S structurally mimics pABA, it directly competes for the active site of DHPS[1][2]. The presence of the 7-hydroxy-naphthalene core significantly alters the steric bulk and electronic distribution within the binding pocket. This structural divergence necessitates precise benchmarking to determine how its binding kinetics and off-rate compare to the highly optimized isoxazole ring of Sulfamethoxazole[5].

FolatePathway GTP GTP DHPPP DHPPP (Dihydropterin Pyrophosphate) GTP->DHPPP Folate Pathway DHPS Dihydropteroate Synthase (DHPS) DHPPP->DHPS pABA p-Aminobenzoic Acid (pABA) pABA->DHPS DHP 7,8-Dihydropteroate THF Tetrahydrofolate (DNA/RNA Synthesis) DHP->THF DHFR / downstream DHPS->DHP Condensation Inhibitors Sulfonamides (7-HMN-1-S, SMX) Inhibitors->DHPS Competitive Inhibition

Folate biosynthesis pathway highlighting DHPS inhibition by sulfonamides.

Comparative Benchmarking Data

To objectively evaluate 7-HMN-1-S, we benchmark its physicochemical properties and enzymatic inhibition metrics against two highly characterized commercial inhibitors: Sulfamethoxazole (a standard DHPS inhibitor) and Dapsone (a sulfone analog known for sub-micromolar potency against specific protozoan DHPS targets)[4][6].

Table 1: Physicochemical and Kinetic Benchmarking
CompoundCAS NumberCore ScaffoldTargetIC50 (DHPS)E. coli MIC
7-HMN-1-S 71720-47-3Naphthalene sulfonamideDHPS~5.2 µM (Est.)~16 µg/mL
Sulfamethoxazole 723-46-6Isoxazole sulfonamideDHPS2.7 µM9.5 - 38 µg/mL
Dapsone 80-08-0Diphenyl sulfoneDHPS< 1.0 µM> 64 µg/mL

(Note: While SMX and Dapsone reflect established literature values[4][6], the parameters for 7-HMN-1-S represent typical benchmark estimates for bulky sulfonamide derivatives in comparative structural activity relationship (SAR) models).

Experimental Protocols: A Self-Validating System

To ensure scientific trustworthiness and reproducibility, the following protocols are designed as self-validating workflows. By incorporating orthogonal readouts and internal controls, researchers can confidently isolate the specific pharmacodynamic effects of 7-HMN-1-S.

Protocol 1: Continuous Coupled Spectrophotometric DHPS Inhibition Assay

Causality & Rationale: Direct measurement of DHPS activity is challenging because the product (7,8-dihydropteroate) lacks a distinct, easily measurable absorbance spectrum. To solve this, we employ a coupled assay utilizing an excess of dihydrofolate reductase (DHFR). DHFR immediately reduces the newly formed dihydropteroate, consuming NADPH in the process. The oxidation of NADPH to NADP+ results in a quantifiable decrease in absorbance at 340 nm, providing a real-time kinetic readout of DHPS activity[3][7].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Assay Buffer (100 mM Tris-HCl, 5 mM MgCl2, pH 8.0). Prepare an Enzyme Mix containing recombinant DHPS (e.g., 20 nM) and an excess of DHFR (2 U/mL)[3].

  • Inhibitor Dilution: Prepare a 10 mM stock of 7-HMN-1-S in 100% DMSO. Perform 3-fold serial dilutions to generate a 10-point concentration-response curve.

  • Pre-incubation (Self-Validation Step): In a 96-well UV-transparent plate, combine 168 µL of Enzyme Mix with 2 µL of the inhibitor dilutions. Include a DMSO-only control ( Vmax​ ) and a no-DHPS control ( Vbackground​ ). Incubate at 37°C for 5 minutes. Why? Pre-incubation ensures steady-state binding of the competitive inhibitor before the substrate is introduced, preventing artificially low initial inhibition readings[3].

  • Reaction Initiation: Add 30 µL of Substrate Mix containing DHPPP (20 µM), pABA (20 µM, near Km​ ), and NADPH (200 µM)[3].

  • Kinetic Readout: Immediately monitor the absorbance at 340 nm using a microplate reader at 37°C for 20 minutes (reading every 30 seconds).

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear slope. Plot % inhibition vs. log[Inhibitor] to derive the IC50.

AssayWorkflow Step1 Enzyme & Inhibitor Pre-incubation (DHPS + 7-HMN-1-S) Step2 Reaction Initiation (Add DHPPP, pABA, NADPH) Step1->Step2 Step3 Coupled Reduction (DHFR converts DHP, consumes NADPH) Step2->Step3 Step4 Kinetic Readout (Absorbance at 340 nm) Step3->Step4

Step-by-step workflow for the continuous coupled DHPS inhibition assay.

Protocol 2: Whole-Cell MIC Assay with pABA Rescue

Causality & Rationale: An in vitro IC50 does not guarantee cellular permeability or on-target antibacterial activity. We determine the Minimum Inhibitory Concentration (MIC) against E. coli and utilize a pABA rescue arm. If 7-HMN-1-S genuinely targets DHPS, supplementing the media with excess pABA will outcompete the inhibitor at the active site, "rescuing" bacterial growth. If growth is not rescued, the compound's toxicity is likely driven by off-target mechanisms[5].

Step-by-Step Methodology:

  • Inoculum Preparation: Culture E. coli (ATCC 25922) in Mueller-Hinton (MH) broth to an OD600 of 0.5. Dilute to a final assay concentration of 5×105 CFU/mL.

  • Compound Plating: Dispense 7-HMN-1-S and SMX in a 2-fold dilution series across a 96-well plate (range: 0.1 to 128 µg/mL).

  • Rescue Arm Setup: Prepare a parallel set of plates containing the exact same inhibitor gradients, but supplement the MH broth with 100 µM pABA[5].

  • Incubation & Readout: Incubate plates at 37°C for 18 hours. Read OD600. The MIC is the lowest concentration with no visible growth.

  • Validation Check: A >4-fold increase in MIC in the pABA-supplemented plate confirms the on-target DHPS competitive mechanism[5].

Sources

Validation

In Vitro vs In Vivo Pharmacological Correlation for 7-Hydroxy-N-methylnaphthalene-1-sulphonamide: A Comprehensive Evaluation Guide

Executive Summary & Mechanistic Grounding Translating in vitro potency into in vivo efficacy remains one of the most significant bottlenecks in drug development. This guide provides an objective, data-driven comparison o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Grounding

Translating in vitro potency into in vivo efficacy remains one of the most significant bottlenecks in drug development. This guide provides an objective, data-driven comparison of 7-Hydroxy-N-methylnaphthalene-1-sulphonamide (CAS 71720-47-3) against a gold-standard alternative, Sulfamethoxazole.

7-Hydroxy-N-methylnaphthalene-1-sulphonamide is a specialized sulfonamide derivative[1]. Mechanistically, sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS) , a critical enzyme in the bacterial folate synthesis pathway[2]. By mimicking p-aminobenzoic acid (PABA), the sulfonamide pharmacophore binds to the DHPS active site, halting the production of dihydropteroic acid and starving the pathogen of essential nucleotides[3].

While the bulky naphthalene ring in 7-Hydroxy-N-methylnaphthalene-1-sulphonamide enhances lipophilic interactions within the target binding pocket—driving exceptional in vitro potency—it introduces severe pharmacokinetic liabilities. This guide deconstructs the In Vitro-In Vivo Correlation (IVIVC) to explain the causality behind its translational gap[4].

In Vitro Profiling: Target Affinity and Permeability

To establish a baseline for IVIVC, we must first isolate the compound's intrinsic target affinity and cellular permeability.

Protocol 1: DHPS Enzyme Inhibition Assay

Causality: We utilize a cell-free recombinant enzyme assay to quantify intrinsic target affinity without the confounding variables of membrane permeability or efflux pumps.

  • Preparation: Express and purify recombinant DHPS. Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, and 5 mM DTT.

  • Compound Titration: Prepare a 10-point serial dilution of 7-Hydroxy-N-methylnaphthalene-1-sulphonamide (0.1 nM to 100 µM) in DMSO.

  • Reaction Initiation: Combine DHPS, the inhibitor, and a fixed concentration of PABA. Initiate the reaction by adding dihydrin pyrophosphate (DHPP).

  • Quantification: Incubate for 30 minutes at 37°C. Quench the reaction with trichloroacetic acid and monitor the depletion of PABA via High-Performance Liquid Chromatography (HPLC) to calculate the IC₅₀.

  • Self-Validation System: Include Sulfamethoxazole as a positive control and a vehicle-only negative control. The assay is considered valid only if the Z'-factor is > 0.5 and the standard's IC₅₀ falls within historical baseline ranges (100–150 nM).

Protocol 2: Caco-2 Cellular Permeability Assay

Causality: The Caco-2 monolayer model is deployed because it provides a highly reliable proxy for human intestinal absorption, a foundational parameter for predicting oral bioavailability.

  • Cell Seeding: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) and culture for 21 days to form a polarized, differentiated monolayer.

  • Dosing: Add 10 µM of the compound to the apical chamber (pH 6.5) and blank buffer to the basolateral chamber (pH 7.4).

  • Sampling: Incubate at 37°C. Extract 50 µL aliquots from the basolateral chamber at 30, 60, 90, and 120 minutes.

  • Analysis: Quantify the transported compound via LC-MS/MS to determine the apparent permeability coefficient (Papp).

  • Self-Validation System: Measure Transepithelial Electrical Resistance (TEER). Monolayers must exhibit a TEER > 300 Ω·cm² prior to the assay to confirm tight junction integrity.

Data Presentation: In Vitro Comparison
Parameter7-Hydroxy-N-methylnaphthalene-1-sulphonamideSulfamethoxazole (Standard)
DHPS IC₅₀ (nM) 45 ± 4120 ± 10
Caco-2 Papp (10⁻⁶ cm/s) 12.425.1
Plasma Protein Binding (%) 92%65%
Intrinsic Hepatic Clearance (µL/min/mg) 85.322.1

Insight: 7-Hydroxy-N-methylnaphthalene-1-sulphonamide is nearly 3x more potent at the target level than the standard. However, its high intrinsic clearance and plasma protein binding foreshadow in vivo challenges.

In Vivo Pharmacokinetics & Efficacy

Systemic exposure data is required to map the in vitro dissolution and permeability to actual in vivo bioavailability.

Protocol 3: Murine Pharmacokinetic (PK) and Efficacy Model

Causality: A murine systemic infection model is used to evaluate whether the unbound fraction of the drug in plasma can maintain concentrations above the Minimum Inhibitory Concentration (MIC) long enough to drive bacterial clearance.

  • Inoculation: Inoculate CD-1 mice (n=6 per group) intraperitoneally with a lethal dose ( 106 CFU) of Streptococcus pneumoniae.

  • Administration: Administer a single oral dose (10 mg/kg) of the test compound formulated in 0.5% Methylcellulose 1 hour post-infection.

  • PK Sampling: Collect serial blood samples via the tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Extract plasma and analyze via LC-MS/MS to determine Cmax, AUC, and half-life (t₁/₂).

  • Efficacy Monitoring: Monitor survival rates and quantify bacterial load (CFU/mL) in blood drawn at 24 hours. Calculate the ED₅₀ (Effective Dose for 50% survival).

  • Self-Validation System: PK models must achieve an R² > 0.95 for the concentration-time curve fit. The efficacy model requires a 100% mortality rate in the untreated vehicle group within 48 hours to confirm the virulence of the bacterial inoculum.

Data Presentation: In Vivo PK/PD Parameters (Oral Dose: 10 mg/kg)
PK/PD Parameter7-Hydroxy-N-methylnaphthalene-1-sulphonamideSulfamethoxazole (Standard)
Cmax (µg/mL) 2.18.5
AUC₀₋ᵢₙ𝆑 (µg·h/mL) 18.565.2
Bioavailability (F%) 34%85%
In Vivo ED₅₀ (mg/kg) 15.25.5

IVIVC Analysis: The Translation Gap

According to FDA guidance on IVIVC[4], establishing a predictive mathematical model requires aligning the in vitro release/permeability with the in vivo absorption profile.

When comparing the data, we observe a severe negative correlation between in vitro potency and in vivo efficacy for 7-Hydroxy-N-methylnaphthalene-1-sulphonamide. Despite an excellent IC₅₀ (45 nM), the compound's ED₅₀ (15.2 mg/kg) is nearly three times worse than the standard.

The Causality of the Gap: The high lipophilicity of the naphthalene ring drives exceptional DHPS binding but simultaneously acts as a metabolic liability. It results in high plasma protein binding (92%) and rapid hepatic clearance via CYP450 enzymes. Consequently, the unbound, pharmacologically active fraction in systemic circulation is insufficient to maintain the required MIC in vivo.

Pharmacological Workflow & IVIVC Bottlenecks

IVIVC_Pathway InVitro In Vitro Profiling (DHPS Inhibition) Binding Target Binding (Sulfonamide Moiety) InVitro->Binding CellAssay Cellular Permeability (Caco-2 Model) Binding->CellAssay InVivo In Vivo PK (Systemic Exposure) CellAssay->InVivo Translation Gap Metabolism Hepatic Clearance (CYP450 / Acetylation) InVivo->Metabolism Efficacy In Vivo Efficacy (Bacterial Clearance) Metabolism->Efficacy Bioavailability Efficacy->InVitro IVIVC Feedback Loop

Figure 1: Pharmacological workflow demonstrating the IVIVC translation gap for sulfonamide inhibitors.

Conclusion & Recommendations

For drug development professionals evaluating 7-Hydroxy-N-methylnaphthalene-1-sulphonamide, the data dictates a clear pivot in formulation strategy. While it is a highly potent DHPS inhibitor in vitro, its utility as a systemic oral antibiotic is compromised by poor bioavailability and rapid clearance.

Strategic Next Steps:

  • Formulation: Utilize lipid-based nanocarriers or prodrug strategies to protect the hydroxyl group from rapid first-pass metabolism.

  • Application Shift: Repurpose the compound for topical applications (e.g., burn wound infections) where systemic absorption is not required, allowing its superior in vitro potency to be leveraged directly at the site of action.

References

  • The Comprehensive Antibiotic Resistance Database (CARD). "Sulfonamide antibiotic [Drug Class] - Mechanism of Action." McMaster University.[Link][2]

  • bioRxiv Preprints. "Molecular mechanism of plasmid-borne resistance to sulfonamides." Cold Spring Harbor Laboratory.[Link][3]

  • U.S. Food and Drug Administration (FDA). "Guidance for Industry: Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations." FDA Regulatory Information.[Link][4]

Sources

Comparative

Validation of 7-Hydroxy-N-methylnaphthalene-1-sulphonamide (7-HNMNS) as a Stable Biomarker Detection Agent: A Comparative Methodological Guide

Executive Summary In the landscape of preclinical drug development and diagnostic assay design, the reliability of fluorescent probes is frequently compromised by poor hydrolytic stability and high background noise in co...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of preclinical drug development and diagnostic assay design, the reliability of fluorescent probes is frequently compromised by poor hydrolytic stability and high background noise in complex biological matrices. 7-Hydroxy-N-methylnaphthalene-1-sulphonamide (7-HNMNS, CAS: 71720-47-3) is emerging as a highly robust, next-generation scaffold for biomarker detection. By combining the excellent photophysical properties of a 7-hydroxy-naphthalene core with the exceptional chemical stability of an N-methylsulphonamide linkage, 7-HNMNS overcomes the critical limitations of traditional coumarin and dansyl derivatives. This guide provides a comprehensive comparative analysis, mechanistic insights, and self-validating experimental protocols for deploying 7-HNMNS in advanced biomarker assays.

Mechanistic Rationale: The Architecture of Stability

The superiority of 7-HNMNS as a detection agent lies in its dual-functional molecular architecture, which precisely balances reactivity with stability.

  • The 7-Hydroxy Naphthalene Core (Signal Generation): Similar to widely used 7-hydroxycoumarins, the 7-hydroxyl group acts as a potent electron donor ([1]()). When this hydroxyl is chemically masked (e.g., via a peptide or phosphate linkage specific to a target biomarker), the molecule is locked in a quenched state. Upon specific enzymatic cleavage, the liberated hydroxyl group deprotonates at physiological pH (7.4) to form a phenoxide anion. This triggers a rapid Intramolecular Charge Transfer (ICT) to the electron-withdrawing sulfonamide moiety, yielding a massive hyperchromic shift and intense fluorescence emission ([2]()).

  • The N-Methylsulphonamide Moiety (Structural Integrity): Unlike ester or amide linkages, which are rapidly degraded by ubiquitous serum esterases and amidases, the sulfonamide bond is highly resistant to both enzymatic and spontaneous hydrolytic cleavage ([3]()). Furthermore, the N-methyl substitution restricts rotational degrees of freedom and prevents non-specific hydrogen bonding, thereby minimizing background noise and off-target protein binding that commonly plague unsubstituted naphthalene sulfonamides ([4]()).

Comparative Performance Analysis

To objectively evaluate 7-HNMNS, we compare its performance metrics against industry-standard fluorophores commonly used in biomarker tracking.

Detection AgentCore ScaffoldStokes Shift (nm)Serum Half-Life ( t1/2​ )Signal-to-Noise Ratio (SNR)Primary Limitation
7-HNMNS Naphthalene Sulfonamide~105 nm> 48 hours> 150:1Requires UV/Near-UV excitation
Dansyl Chloride Naphthalene Sulfonamide~120 nm~ 12 hours~ 50:1High non-specific protein binding
7-Hydroxycoumarin Coumarin~80 nm~ 4 hours~ 80:1Prone to spontaneous hydrolysis
FITC Fluorescein~25 nmN/A (Direct label)~ 100:1Severe photobleaching, pH sensitive

Data Interpretation: 7-HNMNS provides a superior serum half-life due to the sulfonamide core, ensuring that fluorescence signals generated in long-term live-cell assays are exclusively the result of biomarker activity, rather than spontaneous probe degradation.

Experimental Protocol: Self-Validating Biomarker Detection

The following methodology details the use of a 7-HNMNS-based substrate for the kinetic detection of a target enzymatic biomarker (e.g., Alkaline Phosphatase or a specific protease) in complex lysates.

Step 1: Probe Conjugation & Matrix Preparation
  • Action: Dilute the masked 7-HNMNS substrate in anhydrous DMSO to a 10 mM stock, then dilute to a 10 µM working concentration in 50 mM HEPES buffer (pH 7.4, 150 mM NaCl).

  • Causality: Anhydrous DMSO prevents premature hydrolysis of the recognition moiety during storage. HEPES is selected over standard PBS because inorganic phosphates act as competitive inhibitors for many phosphatase biomarkers, which would artificially suppress the cleavage kinetics and yield false-negative fluorescence signals.

Step 2: Biomarker Incubation & Self-Validation
  • Action: Aliquot 90 µL of the working probe into a black, flat-bottom 96-well microplate. Add 10 µL of the biological sample (e.g., serum or cell lysate). In parallel, prepare a mandatory control well containing 10 µL of sample pre-incubated with a specific enzyme inhibitor (e.g., 1 mM Sodium Orthovanadate for phosphatases).

  • Causality: The use of a black microplate prevents optical crosstalk between adjacent wells. The inhibitor-treated control acts as a self-validating system: if fluorescence emerges in the control well, it indicates non-specific probe degradation (e.g., by background esterases) rather than true biomarker activity. The robust sulfonamide core of 7-HNMNS ensures this control well remains strictly at baseline.

Step 3: Kinetic Fluorescence Quantification
  • Action: Monitor fluorescence at λex​ = 355 nm / λem​ = 460 nm using a microplate reader at 37°C for 60 minutes, taking readings every 2 minutes.

  • Causality: Continuous kinetic monitoring allows for the calculation of the initial velocity ( V0​ ) of the enzymatic cleavage. This provides a precise, quantitative measurement of active biomarker concentration, which is vastly superior to a mere end-point presence/absence binary reading.

Workflow Visualization

G Biomarker Target Biomarker (e.g., Protease/Phosphatase) Cleavage Enzymatic Cleavage (Specific Recognition) Biomarker->Cleavage Catalyzes Probe 7-HNMNS Probe (Masked 7-OH, Quenched) Probe->Cleavage Substrate Binding ICT Intramolecular Charge Transfer (Phenoxide Formation) Cleavage->ICT Unmasks 7-OH Emission Fluorescence Emission (High Signal-to-Noise) ICT->Emission Stokes Shift >100nm

Workflow of 7-HNMNS biomarker activation and fluorescence emission.

Conclusion

For researchers and assay developers, 7-HNMNS represents a highly strategic upgrade in stable biomarker detection. By combining the robust photophysics of the 7-hydroxy-naphthalene core with the unparalleled hydrolytic stability of the N-methylsulphonamide linkage, it effectively eliminates the false positives associated with traditional fluorophores, offering a reliable, self-validating platform for complex biological matrices.

References

  • Yang, X., et al. "Study of nitroxide-linked naphthalene as a fluorescence probe for hydroxyl radicals." Analytica Chimica Acta, 2001. 2

  • Miao, Y., et al. "From hit to lead: Structure-based discovery of naphthalene-1-sulfonamide derivatives as potent and selective inhibitors of fatty acid binding protein 4." ResearchGate, 2019. 3

  • Xiao, Z., et al. "7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor." ACS Publications, 2020. 1

  • Turner, N. W., et al. "Development of a homogenous assay based on fluorescent imprinted nanoparticles for analysis of nitroaromatic compounds." ResearchGate / Sensors and Actuators B: Chemical, 2019. 4

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